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Foundational

The Apex of Inhibition: A Technical Guide to (1-Amino-ethyl)-phosphinic Acid in Transition State Analogue Design

Introduction: Beyond Lock-and-Key – The Transition State Imperative In the landscape of modern drug discovery, the paradigm of enzyme inhibition has evolved far beyond the simple lock-and-key model. The most profound and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Lock-and-Key – The Transition State Imperative

In the landscape of modern drug discovery, the paradigm of enzyme inhibition has evolved far beyond the simple lock-and-key model. The most profound and potent inhibitors are not those that merely mimic the substrate, but those that capture the fleeting, high-energy geometry of the reaction's transition state .[1] An enzyme's active site is a masterwork of evolution, exquisitely designed to bind and stabilize this transient molecular arrangement, thereby lowering the activation energy of the reaction.[1][2] Theory dictates, and experience confirms, that a stable molecule designed to structurally and electronically resemble this transition state will bind to the enzyme with affinities orders of magnitude greater than the substrate itself.[2] This principle of transition state analogue design has become a cornerstone of rational drug development, leading to the creation of powerful therapeutics.[2][3]

This guide delves into the core of this strategy, focusing on a particularly potent and versatile chemical scaffold: the phosphinic acid moiety. Specifically, we will explore the synthesis, evaluation, and application of (1-Amino-ethyl)-phosphinic acid as a foundational building block for creating next-generation transition state analogue inhibitors.

The Power of Phosphorus: Why Phosphinates Excel as Transition State Analogues

The hydrolysis of a peptide bond, a reaction central to the function of numerous protease enzyme families, proceeds through a tetrahedral intermediate.[4] In this state, the planar carbonyl carbon of the scissile amide bond is attacked by a nucleophile (often an activated water molecule), forming a transient, negatively charged, four-coordinate species. The phosphinic acid functional group, -P(O)(OH)H-, and its derivatives incorporated into peptide-like structures (phosphinic pseudopeptides), are exceptional mimics of this transition state for several key reasons:

  • Tetrahedral Geometry: The phosphorus atom in a phosphinate is inherently tetrahedral, perfectly mirroring the geometry of the hydrolytic intermediate.[4]

  • Electronic Mimicry: The phosphinate group possesses a pair of electronically equivalent, anionic oxygen atoms. In the active site of a metalloprotease, these oxygens can effectively chelate the catalytic zinc ion (Zn²⁺), mimicking the interaction of the gem-diolate intermediate.[4]

  • Hydrolytic Stability: Unlike a peptide bond, the P-C bonds within the phosphinic pseudopeptide backbone are completely resistant to enzymatic cleavage, resulting in stable and irreversible (or very slow, tight-binding) inhibition.[5]

The combination of these features makes phosphinic peptides potent and highly specific inhibitors, particularly for the vast family of Zn-metalloproteases.[4]

Caption: Mimicry of the tetrahedral transition state by a phosphinic acid analogue.

(1-Amino-ethyl)-phosphinic Acid: A Strategic Building Block

(1-Amino-ethyl)-phosphinic acid serves as a phosphorus analogue of the amino acid alanine.[6] Its structure provides a perfect scaffold for building more complex and specific inhibitors. The core (1-Amino-ethyl) portion provides two key points for diversification:

  • The Amino Group (P1 Position): This nitrogen can be acylated to extend the peptide chain, allowing for the incorporation of residues that interact with the enzyme's S1, S2, and subsequent subsites.

  • The Phosphinic Acid (Transition State Mimic): This group is the key to potent inhibition, targeting the catalytic core of the enzyme. It can be derivatized to create phosphinic pseudodipeptides through reactions like the Michael addition.[1][5]

The stereochemistry at the α-carbon is crucial for achieving optimal binding and selectivity, making stereoselective synthesis a critical consideration in inhibitor design.[5]

Experimental Protocol I: Synthesis of a Phosphinic Pseudodipeptide Building Block

The synthesis of phosphinic pseudopeptides often relies on the formation of a new P-C bond via a phospha-Michael addition.[1][5] This protocol outlines a representative, multi-step synthesis of an N-protected phosphinic pseudodipeptide building block, starting from a (1-amino-ethyl)-phosphinic acid precursor.

Objective: To synthesize a Cbz-protected phosphinic pseudodipeptide suitable for further elongation or direct biological testing.

Workflow for Synthesis

SynthesisWorkflow start Start: (1-Amino-ethyl)-phosphinic acid precursor step1 Step 1: N-Protection (e.g., with Cbz-Cl) start->step1 step2 Step 2: Silylation (Activation of P-H bond) step1->step2 Forms N-protected α-amino-H-phosphinic acid step3 Step 3: Phospha-Michael Addition (Reaction with an α,β-unsaturated ester) step2->step3 Generates nucleophilic bis(trimethylsilyl)phosphonite step4 Step 4: Hydrolysis/Deprotection (Cleavage of silyl and ester groups) step3->step4 Forms the C-P-C backbone end End Product: Cbz-Alaψ[P(O)(OH)-CH₂]-Xaa-OH step4->end

Caption: Key stages in the synthesis of a phosphinic pseudodipeptide.

Step-by-Step Methodology

Materials:

  • N-Cbz-(1-amino-ethyl)-H-phosphinic acid (synthesized from a suitable precursor)

  • Hexamethyldisilazane (HMDS)

  • Appropriately substituted acrylate ester (e.g., benzyl acrylate)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • Activation via Silylation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend N-Cbz-(1-amino-ethyl)-H-phosphinic acid (1.0 equivalent).

    • Add anhydrous chloroform.

    • Add hexamethyldisilazane (HMDS, ~2.5 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux (typically around 60-70°C) for 2-3 hours until the solution becomes clear. This indicates the formation of the reactive bis(trimethylsilyl)phosphonite intermediate.[1][5] The rationale here is to convert the non-nucleophilic H-phosphinic acid into a highly reactive tervalent phosphorus species.

  • Phospha-Michael Addition:

    • Cool the reaction mixture to room temperature.

    • Add the desired α,β-unsaturated ester (e.g., benzyl acrylate, 1.1 equivalents) dropwise.

    • Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the phosphonite signal and the appearance of a new phosphinate signal indicates reaction completion.

  • Hydrolysis and Work-up:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly add methanol (MeOH) to quench the reaction and hydrolyze the silyl esters.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product is the ester of the phosphinic pseudodipeptide. If a benzyl ester was used, it can be cleaved via catalytic hydrogenation. For simpler alkyl esters, acidic or basic hydrolysis is required.

    • For acidic hydrolysis, dissolve the crude residue in a mixture of dioxane and concentrated HCl and heat to reflux for 4-6 hours.[1]

  • Purification:

    • After hydrolysis, concentrate the solution in vacuo.

    • The crude phosphinic pseudodipeptide can be purified by crystallization or column chromatography (e.g., reverse-phase HPLC) to yield the final, pure product.[1] The separation of diastereomers, if formed, is often possible at this stage.

Experimental Protocol II: Evaluating Inhibitory Potency via a Fluorometric Assay

To determine the efficacy of a newly synthesized inhibitor, a robust and sensitive biochemical assay is essential. A fluorescence resonance energy transfer (FRET)-based assay is a common and effective method for measuring the activity of proteases like Matrix Metalloproteinases (MMPs).[7][8]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) and subsequently the Kᵢ (inhibition constant) of a (1-Amino-ethyl)-phosphinic acid-derived inhibitor against a target MMP.

Assay Workflow

AssayWorkflow cluster_0 Plate Setup (96-well) cluster_1 Reaction & Measurement cluster_2 Data Analysis p1 p2 p3 r1 Pre-incubate Enzyme + Inhibitor p3->r1 r2 Initiate reaction with FRET Substrate r3 Measure Fluorescence (kinetic mode) d1 Calculate Reaction Velocity (Slope) r3->d1 d2 Plot % Inhibition vs. [Inhibitor] d3 Determine IC50 value d4 Calculate Ki (Cheng-Prusoff equation)

Caption: Workflow for determining inhibitor potency using a FRET-based assay.

Step-by-Step Methodology

Materials:

  • Active, purified enzyme (e.g., human recombinant MMP-1)

  • MMP FRET Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[9]

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Synthesized phosphinic acid inhibitor

  • A known reference inhibitor (e.g., GM6001)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em wavelengths appropriate for the FRET pair, e.g., ~325/393 nm for Mca/Dpa)[9]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions in Assay Buffer to cover a wide concentration range (e.g., from 1 nM to 100 µM).

    • Dilute the MMP enzyme in cold Assay Buffer to the desired working concentration (e.g., 5-10 nM).

    • Dilute the FRET substrate in Assay Buffer to its working concentration (typically near its Kₘ value, e.g., 5-10 µM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of Assay Buffer containing the various concentrations of your inhibitor.

    • Positive Control (100% activity): Add 50 µL of Assay Buffer containing DMSO (at the same final concentration as the test wells).

    • Negative Control (0% activity/background): Add 100 µL of Assay Buffer without enzyme.

    • Add 25 µL of the diluted enzyme solution to the Test and Positive Control wells. Do not add enzyme to the Negative Control wells.

    • Mix gently and incubate the plate at 37°C for 15-30 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the diluted FRET substrate to all wells.

    • Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate Velocity: For each well, determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

    • Calculate Percent Inhibition:

      • % Inhibition = (1 - (Velocity_inhibitor - Velocity_background) / (Velocity_no_inhibitor - Velocity_background)) * 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate Kᵢ: If the inhibition is competitive, the Kᵢ can be calculated using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Representative Data Presentation
InhibitorTarget EnzymeP1' MoietyIC₅₀ (nM)Kᵢ (nM)
Compound AMMP-1Phenyl55.225.1
Compound BMMP-1Cyclohexyl120.854.9
Compound CMMP-9Phenyl12.54.8
Compound DMMP-9Cyclohexyl35.713.7
Note: Data are hypothetical and for illustrative purposes to show how structure-activity relationships can be tabulated.

Structural Basis of Inhibition: A Look into the Active Site

X-ray crystallography provides the ultimate validation of transition state analogue design by revealing the precise atomic interactions between the inhibitor and the enzyme's active site. While a structure containing a (1-Amino-ethyl)-phosphinic acid derivative may not be publicly available, we can analyze a closely related structure to understand the binding principles.

The crystal structure of D-Ala-D-Ala peptidase inhibited by a tripeptide phosphonate (PDB ID: 1MPL) offers a compelling analogue.[10] In this structure, the inhibitor forms a covalent bond with the active site Serine 62.[10] The key interactions, which are directly analogous to how a phosphinate would bind in a metalloprotease active site, are:

  • Tetrahedral Phosphorus: The phosphorus atom adopts a perfect tetrahedral geometry, fitting snugly into the active site.[10]

  • Oxyanion Hole Stabilization: One of the phosphonyl oxygens is stabilized by multiple hydrogen bonds from the backbone amides of key residues, a region known as the "oxyanion hole".[10] This interaction is critical for stabilizing the negative charge of the transition state.

  • Coordination to Catalytic Residues: The second phosphonyl oxygen forms a strong hydrogen bond with a conserved Tyrosine residue (Tyr159), which is proposed to act as a general base in the catalytic mechanism.[10] In a metalloprotease, this oxygen would directly coordinate with the active site Zn²⁺ ion.

This structural evidence powerfully confirms that the phosphinate/phosphonate moiety acts as a high-fidelity mimic of the transition state, locking the enzyme in an inhibited conformation.

Conclusion and Future Outlook

(1-Amino-ethyl)-phosphinic acid and its derivatives represent a potent and strategically valuable class of building blocks for the design of transition state analogue inhibitors. Their inherent ability to mimic the tetrahedral intermediate of peptide hydrolysis, combined with their synthetic tractability, makes them ideal candidates for targeting a wide range of proteases implicated in diseases from cancer to bacterial infections.[6][11]

The future of this field lies in the continued development of more sophisticated synthetic methodologies to create diverse libraries of phosphinic pseudopeptides. Combining these synthetic efforts with high-throughput screening and structure-based design will undoubtedly lead to the discovery of highly potent and selective inhibitors with significant therapeutic potential. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the power of (1-Amino-ethyl)-phosphinic acid in the pursuit of novel enzyme inhibitors.

References

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit Protocol. Chondrex. [Link]

  • Silvaggi, N.R., Anderson, J.W., Brinsmade, S.R., Pratt, R.F., & Kelly, J.A. (2003). The Crystal Structure of Phosphonate-Inhibited d-Ala-d-Ala Peptidase Reveals an Analogue of a Tetrahedral Transition State. Biochemistry, 42(5), 1199–1208. PDB ID: 1MPL. [Link]

  • Pagoni, A., et al. (2022). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. Molecules, 27(4), 1205. [Link]

  • Mucha, A., et al. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(11), 13530-13568. [Link]

  • Beekman, B., et al. (1997). Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media. FEBS Letters, 418(3), 305-309. [Link]

  • Schramm, V. L. (2011). Improving human health outcomes one transition state analogue at a time. Journal of Biological Chemistry, 286(51), 43573-43581. [Link]

  • Yiotakis, A., et al. (2001). A highly efficient method for the preparation of phosphinic pseudodipeptidic blocks suitably protected for solid-phase peptide synthesis. Tetrahedron Letters, 42(37), 6429-6432. [Link]

  • Georgiadis, D., et al. (2004). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Current Organic Chemistry, 8(14), 1359-1382. [Link]

  • Lauer-Fields, J. L., et al. (2011). Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitor Building Blocks. Protein and Peptide Letters, 18(12), 1223–1229. [Link]

  • Atherton, F. R., et al. (1986). Synthesis of 1-aminoalkylphosphinic acids. Part 2. An alkylation approach. Journal of the Chemical Society, Perkin Transactions 1, 2089-2096. [Link]

  • Lejczak, B., et al. (1987). Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase. Biochemical Journal, 248(2), 351-358. [Link]

  • Berlicki, Ł., et al. (2021). Phosphinic acid-based enzyme inhibitors. Wiadomości Chemiczne, 75(11-12), 1629-1647. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of (1-Amino-ethyl)-phosphinic Acid

Introduction: The Significance of Chiral (1-Amino-ethyl)-phosphinic Acid (1-Amino-ethyl)-phosphinic acid, the phosphinic acid analog of the proteinogenic amino acid alanine, is a molecule of significant interest to resea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral (1-Amino-ethyl)-phosphinic Acid

(1-Amino-ethyl)-phosphinic acid, the phosphinic acid analog of the proteinogenic amino acid alanine, is a molecule of significant interest to researchers in medicinal chemistry and drug development. As a structural mimic of natural amino acids, it can act as an antagonist or inhibitor of enzymes that process amino acids and peptides. The tetrahedral geometry of the phosphinic acid moiety, in contrast to the planar carboxylic acid it replaces, allows it to function as a transition-state analogue inhibitor for various enzymes, including proteases and ligases.

The biological activity of (1-Amino-ethyl)-phosphinic acid is intrinsically linked to its stereochemistry at the α-carbon. The two enantiomers often exhibit vastly different pharmacological profiles, with one being bioactive while the other may be inactive or even elicit off-target effects. Consequently, the development of robust and efficient protocols for the asymmetric synthesis of single enantiomers of (1-Amino-ethyl)-phosphinic acid is a critical endeavor in the pursuit of novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for three distinct and effective strategies for the asymmetric synthesis of (1-Amino-ethyl)-phosphinic acid, designed for researchers, scientists, and drug development professionals. The methodologies discussed are:

  • Diastereoselective Addition of a Phosphinate to a Chiral Imine: A classic and reliable approach utilizing a chiral auxiliary to direct the stereochemical outcome.

  • Organocatalytic Asymmetric Hydrophosphinylation: A modern and efficient method employing a chiral organocatalyst to achieve high enantioselectivity.

  • Biocatalytic Resolution of Racemic 1-Aminoethanephosphonic Acid: A green and highly selective enzymatic approach to isolate the desired enantiomer.

Each section will delve into the underlying principles, provide a detailed step-by-step protocol, and offer insights into the critical parameters for success.

Strategy 1: Diastereoselective Addition of a Phosphinate to a Chiral Imine using a Chiral Auxiliary

This strategy relies on the temporary incorporation of a chiral auxiliary to guide the stereoselective formation of the C-P bond. A common and effective approach is the diastereoselective addition of a phosphinate to an imine derived from a chiral amine. The chiral amine, in this case, acts as the chiral auxiliary, influencing the facial selectivity of the nucleophilic attack by the phosphinate.

Causality Behind Experimental Choices

The choice of (S)-α-methylbenzylamine as the chiral auxiliary is based on its commercial availability in high enantiopurity and its proven effectiveness in inducing high diastereoselectivity in additions to imines. The steric bulk of the phenyl group in the auxiliary effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. The subsequent removal of the chiral auxiliary via hydrogenolysis is a clean and efficient process that typically does not affect the newly formed stereocenter. The final step involves the hydrolysis of the phosphinate ester to the desired phosphinic acid.

Experimental Workflow

G cluster_0 Part 1: Chiral Imine Formation cluster_1 Part 2: Diastereoselective Addition cluster_2 Part 3: Deprotection and Hydrolysis acetaldehyde Acetaldehyde imine_formation Imine Formation (Toluene, reflux) acetaldehyde->imine_formation chiral_amine (S)-α-Methylbenzylamine chiral_amine->imine_formation chiral_imine Chiral Imine imine_formation->chiral_imine addition Diastereoselective Addition (Toluene, 70°C) chiral_imine->addition phosphinate Ethyl Phenylphosphinate phosphinate->addition diastereomeric_phosphinate Diastereomeric Mixture of (1-Amino-ethyl)-phenyl-phosphinates addition->diastereomeric_phosphinate hydrogenolysis Hydrogenolysis (H₂, Pd/C) (Removal of Chiral Auxiliary) diastereomeric_phosphinate->hydrogenolysis enantiopure_phosphinate Enantiopure (1-Amino-ethyl)-phenyl-phosphinate hydrogenolysis->enantiopure_phosphinate hydrolysis Acid Hydrolysis (conc. HCl, reflux) final_product (1-Amino-ethyl)-phosphinic Acid hydrolysis->final_product enantiopure_phosphinate->hydrolysis caption Workflow for Diastereoselective Synthesis using a Chiral Auxiliary

Caption: Workflow for Diastereoselective Synthesis using a Chiral Auxiliary

Detailed Protocol: Synthesis of (S)-(1-Amino-ethyl)-phosphinic Acid

Part 1: Formation of the Chiral Imine

  • To a solution of (S)-α-methylbenzylamine (1.21 g, 10 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap, add acetaldehyde (0.44 g, 10 mmol).

  • Reflux the mixture for 2-3 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Part 2: Diastereoselective Addition of Ethyl Phenylphosphinate

  • Dissolve the crude chiral imine from the previous step in toluene (15 mL).

  • Add ethyl phenylphosphinate (1.70 g, 10 mmol) to the solution.

  • Heat the reaction mixture at 70 °C for 24 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure to obtain a crude diastereomeric mixture of the protected phosphinates.

  • The diastereomers can be separated at this stage by column chromatography on silica gel, though separation after removal of the chiral auxiliary is often easier.

Part 3: Removal of the Chiral Auxiliary and Hydrolysis

  • Dissolve the crude diastereomeric mixture in methanol (25 mL) and transfer to a hydrogenation vessel.

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude enantiomerically enriched ethyl (1-amino-ethyl)-phenyl-phosphinate.

  • To the crude phosphinate, add concentrated hydrochloric acid (20 mL) and reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature and wash with dichloromethane (3 x 15 mL) to remove non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude (1-Amino-ethyl)-phosphinic acid hydrochloride.

  • Purify the final product by recrystallization from an ethanol/water mixture.

Data Summary
StepProductTypical YieldDiastereomeric/Enantiomeric Excess
Diastereoselective AdditionDiastereomeric phosphinates60-80%60-80% de
Final Product(S)-(1-Amino-ethyl)-phosphinic Acid70-90% (from phosphinate)>95% ee (after separation)

Strategy 2: Organocatalytic Asymmetric Hydrophosphinylation of an Imine

This modern approach utilizes a chiral organocatalyst to induce enantioselectivity in the addition of a phosphinate to an achiral imine. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, or chiral bases, like guanidines, have proven to be effective catalysts for this transformation. This method offers the advantage of using catalytic amounts of the chiral source, making it more atom-economical.

Causality Behind Experimental Choices

The use of a chiral guanidinium salt as a phase-transfer catalyst facilitates the deprotonation of the phosphinate and its subsequent enantioselective addition to the imine. The catalyst forms a chiral ion pair with the phosphinate anion, and the stereochemistry of the final product is dictated by the chiral environment created by the catalyst. The N-benzyl imine of acetaldehyde is a suitable substrate, and the benzyl group can be readily removed by hydrogenolysis.

Experimental Workflow

G cluster_0 Part 1: Imine Formation cluster_1 Part 2: Catalytic Asymmetric Hydrophosphinylation cluster_2 Part 3: Deprotection and Hydrolysis acetaldehyde Acetaldehyde imine_formation Imine Formation (DCM, MgSO₄) acetaldehyde->imine_formation benzylamine Benzylamine benzylamine->imine_formation achiral_imine N-Benzyl Imine imine_formation->achiral_imine hydrophosphinylation Asymmetric Hydrophosphinylation (Toluene, -20°C) achiral_imine->hydrophosphinylation phosphinate Ethyl Phenylphosphinate phosphinate->hydrophosphinylation catalyst Chiral Guanidinium Catalyst catalyst->hydrophosphinylation base Base (e.g., K₂CO₃) base->hydrophosphinylation enantioenriched_phosphinate Enantioenriched (1-Amino-ethyl)-phenyl-phosphinate hydrophosphinylation->enantioenriched_phosphinate hydrogenolysis Hydrogenolysis (H₂, Pd/C) (Removal of Benzyl Group) enantioenriched_phosphinate->hydrogenolysis hydrolysis Acid Hydrolysis (conc. HCl, reflux) hydrogenolysis->hydrolysis final_product (1-Amino-ethyl)-phosphinic Acid hydrolysis->final_product caption Workflow for Catalytic Asymmetric Hydrophosphinylation

Caption: Workflow for Catalytic Asymmetric Hydrophosphinylation

Detailed Protocol: Synthesis of Enantioenriched (1-Amino-ethyl)-phosphinic Acid

Part 1: Formation of the N-Benzyl Imine

  • To a solution of benzylamine (1.07 g, 10 mmol) in dichloromethane (20 mL), add anhydrous magnesium sulfate (2 g).

  • Cool the mixture to 0 °C and add acetaldehyde (0.44 g, 10 mmol) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Filter off the magnesium sulfate and wash with dichloromethane.

  • Remove the solvent under reduced pressure to obtain the crude N-benzyl imine, which should be used immediately in the next step.

Part 2: Catalytic Asymmetric Hydrophosphinylation

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral guanidinium catalyst (e.g., a derivative of (S)-arginine, 5 mol%) and potassium carbonate (1.5 eq) in toluene (10 mL).

  • Cool the mixture to -20 °C.

  • Add a solution of the crude N-benzyl imine (from Part 1) in toluene (5 mL) to the catalyst mixture.

  • Add ethyl phenylphosphinate (1.1 eq) dropwise over 10 minutes.

  • Stir the reaction at -20 °C for 48-72 hours, monitoring by TLC or ³¹P NMR.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched phosphinate.

Part 3: Deprotection and Hydrolysis

  • Follow the procedure outlined in Strategy 1, Part 3 for the hydrogenolysis of the benzyl group and the subsequent acid hydrolysis of the phosphinate ester to yield the final (1-Amino-ethyl)-phosphinic acid.

Data Summary
StepProductTypical YieldEnantiomeric Excess
Asymmetric HydrophosphinylationEnantioenriched phosphinate70-90%85-95% ee
Final Product(1-Amino-ethyl)-phosphinic Acid70-90% (from phosphinate)>95% ee

Strategy 3: Biocatalytic Resolution of Racemic 1-Aminoethanephosphonic Acid

This approach leverages the high enantioselectivity of enzymes to resolve a racemic mixture of the target molecule or a close precursor. In this case, L/D amino acid oxidases from fungal strains can be employed to selectively oxidize one enantiomer of racemic 1-aminoethanephosphonic acid, leaving the other enantiomer untouched. This method is environmentally friendly and can provide access to high enantiopurity products.

Causality Behind Experimental Choices

The choice of fungal strains like Cunninghamella echinulata is based on their known expression of amino acid oxidases that can accept aminophosphonates as substrates.[1] The enzymatic reaction is typically performed in an aqueous buffer at a physiological pH and temperature to ensure optimal enzyme activity. The use of cyclodextrin as a chiral discriminating agent in the ³¹P-NMR analysis allows for the determination of the enantiomeric excess of the reaction mixture.

Experimental Workflow

G cluster_0 Part 1: Racemic Substrate Synthesis cluster_1 Part 2: Biocatalytic Resolution cluster_2 Part 3: Isolation and Analysis three_component_reaction Three-component reaction (Benzyl carbamate, Triphenylphosphite, Acetaldehyde) hydrolysis_racemic Acid Hydrolysis three_component_reaction->hydrolysis_racemic racemic_substrate Racemic 1-Aminoethanephosphonic Acid hydrolysis_racemic->racemic_substrate incubation Incubation with Racemic Substrate (Aqueous buffer, 30°C) racemic_substrate->incubation fungal_culture Fungal Culture (e.g., Cunninghamella echinulata) fungal_culture->incubation resolved_mixture Mixture of (R)-1-Aminoethanephosphonic Acid and Oxidized Product incubation->resolved_mixture workup Workup and Purification (Ion-exchange chromatography) resolved_mixture->workup final_product (R)-1-Aminoethanephosphonic Acid workup->final_product analysis Enantiomeric Excess Determination (³¹P-NMR with Chiral Discriminating Agent) final_product->analysis caption Workflow for Biocatalytic Resolution

Caption: Workflow for Biocatalytic Resolution

Detailed Protocol: Enzymatic Resolution of (±)-1-Aminoethanephosphonic Acid

Part 1: Synthesis of Racemic 1-Aminoethanephosphonic Acid

  • A standard three-component reaction of benzyl carbamate, triphenylphosphite, and acetaldehyde can be performed, followed by acid hydrolysis to yield racemic 1-aminoethanephosphonic acid.[1]

Part 2: Biocatalytic Resolution

  • Cultivate a fungal strain, for example, Cunninghamella echinulata, in a suitable growth medium until a sufficient cell mass is obtained.

  • Harvest the fungal cells by centrifugation and wash them with a phosphate buffer (pH 7.5).

  • Resuspend the fungal cells in the same buffer to a specific cell density.

  • Add the racemic 1-aminoethanephosphonic acid to the cell suspension to a final concentration of 1-5 mg/mL.

  • Incubate the mixture at 30 °C with shaking for 24-72 hours.

  • Monitor the progress of the resolution by taking aliquots at different time points and analyzing the enantiomeric excess.

Part 3: Isolation and Analysis

  • After the desired level of conversion is reached, remove the fungal cells by centrifugation.

  • The supernatant containing the unreacted (R)-1-aminoethanephosphonic acid and the oxidized product can be purified by ion-exchange chromatography.

  • Determine the enantiomeric excess of the final product by ³¹P-NMR spectroscopy in the presence of a chiral discriminating agent such as a cyclodextrin.[1]

Data Summary
StepProductTypical YieldEnantiomeric Excess
Biocatalytic Resolution(R)-1-Aminoethanephosphonic AcidUp to 50% (theoretical max)Up to 42% ee (can be improved with optimization)[1]

Conclusion and Future Perspectives

The asymmetric synthesis of (1-Amino-ethyl)-phosphinic acid can be successfully achieved through several distinct strategies, each with its own set of advantages and considerations. The choice of method will depend on the specific requirements of the research, including the desired scale of synthesis, the availability of chiral starting materials or catalysts, and the desired level of enantiopurity.

The chiral auxiliary-based approach is a well-established and reliable method that often provides good diastereoselectivity. The organocatalytic route represents a more modern and atom-economical alternative, capable of achieving high enantioselectivities with low catalyst loadings. Finally, the biocatalytic resolution offers a green and highly specific method for obtaining one enantiomer from a racemic mixture.

Future research in this area will likely focus on the development of more efficient and selective catalysts for the asymmetric hydrophosphinylation of imines, as well as the discovery of novel enzymes with enhanced activity and selectivity for the resolution of aminophosphinic acids. These advancements will undoubtedly facilitate the synthesis and biological evaluation of a wider range of chiral phosphinic acid-containing compounds, ultimately contributing to the discovery of new and improved therapeutic agents.

References

  • Petneházy, I., et al. (2016). Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. Molecules, 21(9), 1143. [Link]

  • Tan, B., et al. (2010). Asymmetric Hydrophosphinylation of Aldimines Catalyzed by a Chiral Guanidine. Organic Letters, 12(14), 3222–3225.
  • Shibuya, S., et al. (2004). [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. Yakugaku Zasshi, 124(11), 725-742. [Link]

  • Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
  • Lejczak, B., et al. (2012). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. Molecules, 17(4), 4069-4078. [Link]

  • Akiyama, T., et al. (2004). Enantioselective Hydrophosphonylation of Imines Catalyzed by Chiral Brønsted Acids.
  • Evans, D. A., et al. (1990). Asymmetric Synthesis of the Macrolide Antibiotic Cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031.
  • Maury, C., et al. (1996). Asymmetric Synthesis of α-Amino Phosphonic Acids by Diastereoselective Addition of Trimethyl Phosphite onto Chiral Oxazolidines. The Journal of Organic Chemistry, 61(11), 3687-3693. [Link]

Sources

Application

Application Notes and Protocols for the Dissolution of (1-Aminoethyl)-phosphinic Acid in Organic Solvents

Introduction: Navigating the Challenges of (1-Aminoethyl)-phosphinic Acid Solubility (1-Aminoethyl)-phosphinic acid (CAS 74333-44-1) is a unique organophosphorus compound that is increasingly utilized as a versatile buil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of (1-Aminoethyl)-phosphinic Acid Solubility

(1-Aminoethyl)-phosphinic acid (CAS 74333-44-1) is a unique organophosphorus compound that is increasingly utilized as a versatile building block in medicinal chemistry, coordination chemistry, and drug discovery.[1][2] Its structure, featuring both a primary amine and a phosphinic acid moiety, imparts valuable reactivity. However, this same amphoteric nature is the primary reason researchers face significant challenges when attempting to dissolve it in common organic solvents.

This technical guide provides an in-depth analysis of the underlying chemical principles governing the solubility of (1-Aminoethyl)-phosphinic acid and presents detailed, field-proven protocols for its effective dissolution in organic media. By understanding the causality behind these experimental choices, researchers can better adapt these procedures to their specific applications.

The Zwitterionic Barrier: Why Standard Dissolution Fails

The core of the solubility issue lies in the zwitterionic nature of (1-Aminoethyl)-phosphinic acid. In its solid state and in solutions of neutral pH, the acidic proton of the phosphinic acid group is transferred to the basic amino group, creating a molecule with both a positive and a negative formal charge—an internal salt.[3]

This zwitterionic state leads to strong intermolecular electrostatic interactions and hydrogen bonding, forming a stable crystal lattice. Overcoming these strong forces requires highly polar solvents, which is why (1-Aminoethyl)-phosphinic acid is sparingly soluble in many common organic solvents.[4][5]

Zwitterion_Equilibrium cluster_main Zwitterionic Equilibrium of (1-Aminoethyl)-phosphinic Acid Neutral Neutral Form (Favored in Low-Dielectric Solvents) Zwitterion Zwitterionic Form (Dominant in Solid State & Polar Solvents) Neutral->Zwitterion Intramolecular Proton Transfer Zwitterion->Neutral Proton Shift

Caption: Zwitterionic equilibrium of (1-Aminoethyl)-phosphinic acid.

Quantitative Solubility Data

Quantitative data on the solubility of (1-Aminoethyl)-phosphinic acid in organic solvents is scarce, reflecting the difficulty in its dissolution. The table below summarizes available data.

SolventChemical FormulaPolaritySolubility at 25°C (g/L)Reference
WaterH₂OHighSoluble (quantitative data not specified)[6]
MethanolCH₃OHHigh1.59[4]
EthanolC₂H₅OHHigh0.3[4]
IsopropanolC₃H₈OMedium0.1[4]

This limited solubility in even polar protic organic solvents necessitates specialized dissolution strategies for applications requiring homogeneous organic solutions, such as in organic synthesis or formulation development.

Protocol 1: Dissolution in a Modified Organic Solvent System

This protocol is adapted from a proven method for dissolving zwitterionic amino acids in organic media.[7] The principle is to disrupt the zwitterionic interactions by simultaneously protonating the phosphinate group and ensuring the amine remains in a neutral or compatible state. This is achieved by creating a buffered organic environment using a strong acid and a specific tertiary base in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Causality of Experimental Choices:
  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high dielectric constant, capable of solvating ions. It is an excellent solvent for many reagents used in peptide synthesis and other organic reactions.[8]

  • Strong Acid (e.g., Trifluoroacetic Acid - TFA): The acid protonates the phosphinate anion (-POO⁻), neutralizing its negative charge and breaking the strong ionic bond of the zwitterion.

  • Tertiary Base (Pyridine): A base with a pKa ≤ 6 is chosen. It acts as a proton sponge, creating a buffered system with an apparent pH that keeps the amino group from being fully protonated by the strong acid, thus preventing the formation of a highly charged, insoluble species. Pyridine is specified as it forms a system with an apparent pH of approximately 5.3 in this mixture.[7]

Dissolution_Mechanism Mechanism of Dissolution in Modified DMF Zwitterion Zwitterion in Solid State R-NH3+ R-POO- Protonated Protonated Species in Solution R-NH3+ R-POOH Zwitterion->Protonated Protonation by TFA SolventSystem DMF + TFA + Pyridine Dissolved Solvated, Non-Zwitterionic Species R-NH2 R-POOH Protonated->Dissolved Deprotonation by Pyridine

Caption: Dissolution mechanism in a modified organic solvent system.

Materials:
  • (1-Aminoethyl)-phosphinic acid

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • Trifluoroacetic acid (TFA) or Tetrafluoroboric acid (HBF₄)

  • Pyridine

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) setup (optional, but recommended)

  • Glass vials or flask

Step-by-Step Methodology:
  • Preparation of the Solvent System:

    • In a clean, dry glass vial, add the desired volume of anhydrous DMF.

    • Under stirring, add the tertiary base (pyridine) to the DMF. A typical concentration would be in excess relative to the strong acid.

    • Slowly add the strong acid (TFA or HBF₄). The amount of acid should be stoichiometrically sufficient to protonate the (1-Aminoethyl)-phosphinic acid. A good starting point is 1.1 equivalents relative to the substrate.

    • Allow the mixture to stir for 5-10 minutes.

  • Dissolution of (1-Aminoethyl)-phosphinic Acid:

    • Weigh the desired amount of (1-Aminoethyl)-phosphinic acid.

    • Slowly add the powdered (1-Aminoethyl)-phosphinic acid to the prepared solvent system under vigorous stirring.

    • Seal the vial and continue stirring at room temperature.

    • If dissolution is slow, gentle warming (30-40°C) can be applied. Sonication may also aid in dissolution.[9]

    • Continue stirring until the solid is fully dissolved, resulting in a clear, homogeneous solution.

Self-Validating System & Safety Precautions:
  • Trustworthiness: The clarity of the final solution is a primary indicator of successful dissolution. The protocol's effectiveness can be further validated by using the solution in a subsequent reaction and observing the expected outcome, which would not occur if the starting material remained as a solid suspension.

  • Safety:

    • Work in a well-ventilated fume hood.

    • TFA and HBF₄ are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • DMF and pyridine are harmful. Avoid inhalation and skin contact.

Protocol 2: Dissolution in Acidic Solvents for Synthetic Applications

For certain organic synthesis applications, particularly those involving reactions with the amine group where the phosphinic acid moiety's state is less critical, dissolution in a simple acidic organic solvent may be sufficient.

Causality of Experimental Choices:
  • Acetic Acid: A protic solvent that can effectively protonate the phosphinate group, breaking the zwitterionic bond. It is a common solvent for reactions involving amino acids and related compounds.[10] The resulting ammonium phosphinate salt may be soluble enough for certain reactions.

Materials:
  • (1-Aminoethyl)-phosphinic acid

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Glass vials or flask

Step-by-Step Methodology:
  • Direct Dissolution:

    • To a clean, dry reaction flask, add the desired amount of (1-Aminoethyl)-phosphinic acid.

    • Add glacial acetic acid (e.g., 5-10 mL per gram of substrate) and begin stirring.

    • The compound may dissolve slowly. Gentle heating or sonication can be used to expedite the process.

    • Stir until a clear solution is obtained.

Self-Validating System & Safety Precautions:
  • Trustworthiness: The formation of a clear solution indicates successful dissolution. The subsequent reactivity of the dissolved species in a planned chemical transformation will serve as the ultimate validation.

  • Safety:

    • Acetic acid is corrosive and has a strong odor. Handle it within a fume hood.

    • Wear appropriate PPE, including gloves and safety glasses.

Conclusion

The dissolution of (1-Aminoethyl)-phosphinic acid in organic solvents is a non-trivial task that requires a clear understanding of its zwitterionic nature. Standard protocols are often ineffective due to the strong intermolecular forces present in the solid state. The methodologies presented in this guide, particularly the use of a modified DMF solvent system, provide researchers with reliable and logically grounded procedures to achieve homogeneous organic solutions of this valuable compound, thereby enabling its broader application in research and development.

References

  • Aminoethylphosphinic acid (CAS 74333-44-1): Odor profile, Properties, & IFRA compliance. The Good Scents Company. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • Aminoethylphosphinic Acid. Natural Micron Pharm Tech. [Link]

  • Aminoethylphosphinic Acid. COSROMA. UL Prospector. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • Aminoethylphosphinic Acid Detailed Description. Natural Micron Pharm Tech. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. (2018). [Link]

  • Keglevich, G., et al. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(36), 21355-21365. [Link]

  • How to dissolve a peptide? Agrisera. [Link]

  • Amino acid. Wikipedia. [Link]

  • How to dissolve free amino acids? ResearchGate. [Link]

  • Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. Advanced Materials. (2024). [Link]

  • Aminoethylphosphinic Acid (with Product List). INCIDecoder. [Link]

  • Aminoethylphosphinic acid | C2H8NO2P | CID 3018298. PubChem. [Link]

  • Synthesis of phosphinic and phosphonic analogs of aromatic amino acids. Academia.edu. [Link]

  • Ordóñez, M., et al. (2018). Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. Molecules, 23(11), 2899. [Link]

Sources

Method

Techniques for introducing phosphinic isosteres into protein sequences

Application Note: Strategic Incorporation of Phosphinic Isosteres into Peptide Sequences Abstract Phosphinic peptides contain a non-hydrolyzable phosphinic acid moiety ( ) that acts as a transition-state analogue (TSA) f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Phosphinic Isosteres into Peptide Sequences

Abstract

Phosphinic peptides contain a non-hydrolyzable phosphinic acid moiety (


) that acts as a transition-state analogue (TSA) for peptide bond hydrolysis.[1] These isosteres are critical tools for inhibiting zinc-metalloproteases (e.g., MMPs, ACE, aminopeptidases) by coordinating the catalytic zinc ion with high affinity. This guide details the "Building Block" strategy, where a pre-synthesized Fmoc-protected phosphinic pseudodipeptide is incorporated into standard Solid Phase Peptide Synthesis (SPPS).[2]

Strategic Overview & Mechanism

The phosphinic group mimics the tetrahedral intermediate formed during amide bond hydrolysis.[1][3] Unlike the planar amide bond, the phosphinic group is tetrahedral and stable, allowing it to chelate the active site metal ion (usually


) while projecting side chains into the enzyme's specificity pockets (

).

Core Challenges:

  • P-C Bond Formation: The phosphorus-carbon bond replacing the amide nitrogen-carbon bond requires specific organophosphorus chemistry.

  • Stereochemistry: The phosphorus atom becomes a chiral center. Only one diastereomer (usually matching the

    
    -amino acid stereochemistry) is biologically active.
    
  • Orthogonal Protection: The P-OH group must be protected during SPPS to prevent side reactions and improve solubility. The 1-Adamantyl (Ad) group is the industry standard for Fmoc-SPPS compatibility.

Figure 1: Mechanism of zinc chelation by phosphinic isosteres and the high-level workflow for their synthesis.

Protocol: Synthesis of the Fmoc-Pseudodipeptide Block

The most robust method involves a Michael-type addition of a trivalent phosphorus species to an acrylate derivative. This creates the "dipeptide" unit


.
Reagents Required
  • Component A (AA1 mimic):

    
    -aminoalkylphosphinic acid (e.g., 1-aminoethylphosphinic acid for Ala).
    
  • Component B (AA2 mimic):

    
    -substituted acrylate (e.g., benzyl 2-isobutylacrylate for Leu).
    
  • Silylating Agents: Hexamethyldisilazane (HMDS) or Bis(trimethylsilyl)acetamide (BSA).

  • Protecting Agents: 1-Adamantyl bromide (AdBr), Silver(I) oxide (

    
    ).[4]
    
  • Fmoc-OSu: For N-terminal protection.

Step-by-Step Synthesis

1. Silylation & Michael Addition (P-C Bond Formation) The P-H bond of the phosphinic acid is not nucleophilic enough. We activate it by silylation to form a P(III) silyl phosphonite ester.

  • Suspend the

    
    -aminoalkylphosphinic acid (1.0 eq) in dry dichloromethane (DCM) under Argon.
    
  • Add HMDS (2.0 eq) and reflux for 2 hours until the solution is clear (formation of bis-silylated intermediate).

  • Cool to

    
    . Add the 
    
    
    
    -substituted acrylate (1.1 eq) dropwise.
  • Stir at room temperature (RT) for 4–16 hours.

  • Quench: Add ethanol to hydrolyze silyl esters. Concentrate in vacuo.

  • Result: Free pseudodipeptide

    
    .
    

2. Adamantyl Protection of P-OH The Adamantyl group provides steric bulk to prevent P-acylation during SPPS and enhances lipophilicity.

  • Dissolve the crude pseudodipeptide in Chloroform (

    
    ).
    
  • Add

    
     (1.5 eq) and 1-Adamantyl bromide (1.2 eq).
    
  • Reflux for 4 hours in the dark (silver salts are light sensitive).

  • Filter through Celite to remove silver salts. Evaporate solvent.[5]

    • Note: This step esterifies the phosphinic acid selectively over the amine.

3. N-Terminal Fmoc Protection & C-Terminal Deprotection

  • Fmoc Protection: Dissolve residue in dioxane/10%

    
     (1:1). Add Fmoc-OSu (1.1 eq) at 
    
    
    
    . Stir 2h. Acidify and extract with Ethyl Acetate.
  • C-Terminal Deprotection: If a Benzyl ester (OBzl) was used on the acrylate, remove it via catalytic hydrogenation (

    
    , Pd/C) in methanol. The Adamantyl ester is stable to hydrogenation.
    
  • Final Product:

    
    .
    

4. Diastereomer Separation (CRITICAL) The Michael addition produces a mixture of diastereomers (


 and 

).
  • Action: Separate isomers at this stage using Reverse-Phase HPLC (C18 column) or fractional crystallization.

  • Why? Separating after peptide synthesis is difficult. Usually, one isomer is 100-1000x more potent.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating the phosphinic block is similar to coupling a standard amino acid but requires attention to kinetics and steric hindrance.

Resin Selection: Rink Amide (for C-term amides) or Wang Resin (for C-term acids). Loading: Low loading resins (0.3–0.5 mmol/g) are preferred to reduce aggregation.

Coupling Cycle
StepReagentConditionsNotes
1. Fmoc Deprotection 20% Piperidine in DMF2 x 10 minStandard protocol.
2. Wash DMF, DCM5 x 1 minEnsure all base is removed.
3. Block Activation HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq)Pre-activate 2 minUse 1.5–2.0 eq of the Phosphinic Block relative to resin.
4. Coupling Activated Block Solution2–4 hours (or overnight)Double coupling is recommended due to steric bulk of the Ad group.
5. Capping Acetic Anhydride / Pyridine10 minCaps unreacted chains to simplify purification.

Important: Do not use phosphonium reagents (PyBOP) if the P-OH is unprotected, as this leads to P-activation. With Ad-protection, HATU is safe and effective.

Cleavage and Deprotection[6][7][8][9][10]

The 1-Adamantyl group is acid-labile but significantly more stable than a t-Butyl group. It requires a high concentration of TFA and efficient scavengers to prevent the adamantyl cation from alkylating Trp, Met, or Cys residues.

Reagent K (Modified) Cocktail
  • TFA: 82.5%

  • Phenol: 5%[6]

  • Thioanisole: 5%[6]

  • Water: 5%[6]

  • EDT (Ethanedithiol): 2.5% (Essential scavenger for Ad cations)

Procedure:

  • Suspend resin in the cleavage cocktail (10 mL per gram of resin).[6]

  • Shake at Room Temperature for 3 to 4 hours . (Standard peptides take 1-2h; Ad-removal requires longer).

  • Filter resin and precipitate peptide in cold Diethyl Ether.[6]

  • Centrifuge, wash pellet 3x with ether.

Troubleshooting: If the Adamantyl group persists (mass spectrum shows +134 Da), dissolve the crude peptide in neat TFA with 5% water and stir for an additional 2 hours.

Visualization of Synthetic Logic

Figure 2: Synthetic route for the Fmoc-protected phosphinic pseudodipeptide building block.

References

  • Dive, V. , Georgiadis, D., Matziari, M., Makaritis, A., Beau, F., Cuniasse, P., & Yiotakis, A. (2004).[7] Phosphinic peptides as zinc metalloproteinase inhibitors.[1][7][8] Cellular and Molecular Life Sciences, 61(16), 2010–2019. [Link]

  • Yiotakis, A. , & Dive, V. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(11), 13530–13568.[9] [Link][2]

  • Buchardt, J. , Schiødt, C. B., Krog-Jensen, C., Delaissé, J. M., & Foged, N. T. (2000). Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors. Chemistry – A European Journal, 6(15), 2840-2851. [Link]

  • Campagne, J. M. , Coste, J., & Jouin, P. (1995). Synthesis of phosphinopeptides on solid support. Tetrahedron Letters, 36(12), 2079-2082. [Link]

Sources

Application

In Vitro Assay Protocols for Determining the Toxicological Profile of (1-Amino-ethyl)-phosphinic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, tiered strategy for evaluating the in vitro toxicity of (1-Amino-ethyl)-phosphinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, tiered strategy for evaluating the in vitro toxicity of (1-Amino-ethyl)-phosphinic acid, an organophosphorus compound. As specific toxicological data for this molecule is limited, we present a testing framework adapted from established protocols for related compounds and guided by international standards.[1][2][3] The protocols herein describe an initial assessment of general cytotoxicity through measurements of metabolic activity (MTT assay) and membrane integrity (LDH assay), followed by a mechanistic investigation into apoptosis via Caspase-3/7 activation. This guide is designed to provide researchers with robust, self-validating methodologies to generate reliable preliminary safety data.

Introduction and Strategic Overview

(1-Amino-ethyl)-phosphinic acid is a member of the diverse organophosphorus chemical family.[4][5][6] While many compounds in this class are known for their neurotoxic potential, the specific biological effects of this molecule are not widely characterized.[7] Therefore, a systematic in vitro evaluation is a critical first step in characterizing its safety profile.

The approach outlined here follows a logical, tiered progression, consistent with principles outlined in the ISO 10993-5 standard for biological evaluation.[1][3] This strategy is designed to be efficient, starting with broad assessments of cell viability before proceeding to more specific mechanistic assays if significant cytotoxicity is detected.

  • Tier 1: General Cytotoxicity Screening. Does the compound cause cell death? This is addressed by assessing two fundamental pillars of cell health: metabolic function and plasma membrane integrity.

  • Tier 2: Mechanistic Elucidation. If the compound is cytotoxic, how does it kill cells? This is investigated by probing for key markers of programmed cell death (apoptosis).

This document provides detailed, field-proven protocols that incorporate essential quality controls, ensuring the generation of trustworthy and reproducible data.

General Experimental Workflow

A successful in vitro toxicology study requires careful planning and execution. The workflow diagram below illustrates the key phases of the testing strategy, from initial preparation of the test article to final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Compound Test Article Preparation ((1-Amino-ethyl)-phosphinic acid) - Solubilization (e.g., DMSO, media) - Serial Dilutions Seeding Cell Seeding - Plate cells in 96-well format - Allow to adhere overnight Cells Cell Culture - Select appropriate cell line - Culture to ~80% confluency Cells->Seeding Treatment Compound Treatment - Add compound dilutions to cells - Include controls (vehicle, positive) Seeding->Treatment Incubation Incubation - Expose cells for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assays - MTT (Metabolism) - LDH (Membrane Integrity) - Caspase-3/7 (Apoptosis) Incubation->Assay Readout Data Acquisition - Measure Absorbance/ Fluorescence/Luminescence Assay->Readout Analysis Data Processing & Analysis - Calculate % Viability - Determine IC50 Value Readout->Analysis

Figure 1: General workflow for in vitro cytotoxicity testing.

Tier 1: General Cytotoxicity Assessment

The initial evaluation aims to determine if (1-Amino-ethyl)-phosphinic acid exhibits broad cytotoxic effects. We employ two distinct assays that measure different cellular health parameters, providing a more complete picture than either assay alone. According to ISO 10993-5, a reduction in cell viability of more than 30% is considered a cytotoxic effect.[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[9]

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Reduction (NADH, NADPH) Formazan Formazan (Purple, Insoluble) Enzyme->Formazan

Figure 2: Principle of the MTT assay.

Protocol: MTT Assay

This protocol is adapted from standard methodologies.[10][11]

  • Cell Seeding: Seed cells (e.g., Balb/c 3T3 fibroblasts or a relevant human cell line like HepG2) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of (1-Amino-ethyl)-phosphinic acid in a suitable vehicle (e.g., sterile culture medium, water, or DMSO). Note: If using DMSO, the final concentration in the well should not exceed 0.5%, as it can be cytotoxic.[12] Perform serial dilutions to create a range of test concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control, e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the crystals.

  • Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[13][14] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which reduces NAD⁺ to NADH.[13][15] The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured colorimetrically. The amount of color is proportional to the amount of LDH released, indicating the level of cytotoxicity.[15][16]

Protocol: LDH Assay

This protocol is based on common commercial kit methodologies.[13][15]

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is crucial to set up parallel plates for the LDH assay.

  • Establish Controls: In addition to the treated wells, prepare two essential controls:

    • Maximum LDH Release Control: About 30 minutes before the end of the incubation, add 10 µL of a lysis buffer (e.g., 10X Lysis Solution, often 1-2% Triton X-100) to a set of untreated wells.

    • Spontaneous LDH Release Control: Untreated cells (vehicle control).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction (Optional): Some protocols require adding a stop solution (e.g., 1M acetic acid) to terminate the reaction.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

The results from both assays should be calculated as a percentage of the control cells to determine cell viability or cytotoxicity.

Calculation of % Cytotoxicity (LDH Assay): % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Calculation of % Viability (MTT Assay): % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The data should be plotted as % Viability or % Cytotoxicity versus the log of the compound concentration to generate a dose-response curve, from which an IC₅₀ (the concentration that inhibits 50% of the response) can be calculated.

ParameterMTT AssayLDH Assay
Endpoint Cell Metabolic ActivityMembrane Integrity
Detection Colorimetric (Absorbance)Colorimetric (Absorbance)
Wavelength 570 - 590 nm490 nm
Typical Incubation 24 - 72 hours24 - 72 hours
Pros Well-established, high-throughputMeasures irreversible cell death
Cons Can be affected by metabolic changesMay miss cytostatic effects
Table 1: Summary of Tier 1 Cytotoxicity Assay Parameters.

Tier 2: Mechanistic Assay - Apoptosis

If significant cytotoxicity is observed in Tier 1, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by toxic compounds.

Principle: Caspases are a family of proteases that are critical executioners of apoptosis.[17] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[18] This assay utilizes a pro-fluorescent or pro-luminescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition site for Caspase-3 and -7.[17][19][20] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a fluorescent (e.g., Rhodamine 110) or luminescent (aminoluciferin) signal that is proportional to the amount of enzyme activity.[18][20]

Protocol: Homogeneous Caspase-3/7 Assay

This is a simplified "add-mix-measure" protocol adapted from Promega and Abcam.[18][20]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate (white-walled plates for luminescence, black-walled for fluorescence) as described in the MTT protocol (steps 1-4).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or similar reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer that contains cell lysis agents and luciferase/fluorophore.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the resulting luminescence or fluorescence using a microplate reader.

Data Interpretation: The signal from treated cells is compared to that of the vehicle control. A significant increase in signal indicates the induction of apoptosis via the activation of effector caspases.

Considerations for Neurotoxicity

Given that (1-Amino-ethyl)-phosphinic acid is an organophosphorus compound, a class known for potential neurotoxicity, further investigation using neuronally-derived cell models is warranted if initial cytotoxicity is observed at low concentrations.[7][21]

  • Relevant Cell Models: Human neuroblastoma cell lines (e.g., SH-SY5Y) or induced pluripotent stem cell (iPSC)-derived neurons offer more physiologically relevant platforms for neurotoxicity assessment.[22][23]

  • Advanced Endpoints: Beyond general cytotoxicity, specific neurotoxic endpoints can be evaluated, such as neurite outgrowth inhibition, synaptic protein expression, or changes in electrophysiological activity. These advanced assays provide deeper insight into potential adverse effects on the nervous system.[21][24]

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • XCellR8. ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. [Link]

  • iTeh Standards. prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Fivephoton Biochemicals. MTT-Cell Based Proliferation/Toxicity Assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Dojindo Molecular Technologies. Cytotoxicity LDH Assay Kit-WST. [Link]

  • NCBI Bookshelf. Assay Guidance Manual - Cell Viability Assays. [Link]

  • Wagner et al. (2017). Organophosphorus pesticides exhibit compound specific effects in rat precision-cut lung slices (PCLS). Archives of Toxicology. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Saquib et al. (2012). Evaluation of DNA damage and cytotoxicity induced by three commonly used organophosphate pesticides individually and in mixture, in rat tissues. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Li et al. (2024). Potential Common Mechanisms of Cytotoxicity Induced by Organophosphorus Pesticides via NLRP3 Inflammasome Activation. International Journal of Molecular Sciences. [Link]

  • Krifa et al. (2021). Endocrine Disruption, Cytotoxicity and Genotoxicity of an Organophosphorus Insecticide. Toxics. [Link]

  • ResearchGate. Cytotoxicity Evaluation of Organophosphorus Flame Retardants using Electrochemical Biosensors and Elucidation of Associated Toxic Mechanisms. [Link]

  • Schmidt et al. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Archives of Toxicology. [Link]

  • PubChem. (R)-(1-aminoethyl)phosphonic acid. [Link]

  • PubChem. (S)-(1-aminoethyl)phosphonic acid. [Link]

  • Frontiers in Toxicology. Editorial: Methods and protocols in neurotoxicology. [Link]

  • Harry et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives. [Link]

  • Natural Micron Pharm Tech. Aminoethylphosphinic Acid. [Link]

  • OECD. In vitro assays for developmental neurotoxicity. [Link]

  • NIH. In vitro techniques for the assessment of neurotoxicity. [Link]

  • HESI. In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Amino-ethyl)-phosphinic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (1-Amino-ethyl)-phosphinic acid. This guide is designed to provide practical, in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1-Amino-ethyl)-phosphinic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this important amino acid analogue. As researchers, we understand that maximizing yield and purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent obstacles in a direct question-and-answer format. The primary synthetic route discussed is the Phospha-Mannich reaction, a one-pot condensation of an amine, an aldehyde (acetaldehyde for the ethyl side-chain), and a phosphorus source, typically hypophosphorous acid (H₃PO₂).[1][2]

Q1: My overall yield is consistently low (<50%). What are the most critical factors I should investigate?

Low yield is a multifaceted problem often stemming from a combination of suboptimal reaction conditions and competing side reactions. Let's break down the probable causes.

Probable Cause 1: Inefficient Imine Formation The reaction proceeds through the formation of an imine from the amine and acetaldehyde, which is then attacked by the phosphorus nucleophile. This initial step is an equilibrium. If imine formation is inefficient, the overall reaction rate will be poor.

Solution:

  • Solvent System: The choice of solvent is critical. A study by Urbanovský et al. demonstrated that conducting the reaction in wet acetic acid can lead to nearly quantitative yields for similar aminomethyl-H-phosphinic acids.[1][2] Acetic acid acts as both a solvent and a catalyst for imine formation while keeping the reactants solubilized.

  • Reactant Stoichiometry: Ensure acetaldehyde is not the limiting reagent, but avoid a large excess, which can promote side reactions. A slight excess (1.1-1.2 equivalents) is often sufficient.

Probable Cause 2: Competing Side Reactions The most significant yield-reducing culprits are the reductive N-methylation of the starting amine and the concurrent oxidation of hypophosphorous acid (H₃PO₂) to phosphorous acid (H₃PO₃).[1][2][3]

Solution:

  • Temperature Control: This is arguably the single most important parameter. Higher temperatures dramatically favor the N-methylation side reaction. It is strongly recommended to maintain the reaction temperature at or below 40°C, even if it requires longer reaction times (24-48 hours).[1]

  • Amine Basicity: The outcome of the reaction is highly dependent on the basicity of the amine used. Amines with a pKa greater than 7-8 tend to give the desired product cleanly.[1][2] Less basic amines are more susceptible to reductive N-methylation. If you must use a less basic amine, stringent temperature control is essential.

Probable Cause 3: Product Loss During Workup and Purification (1-Amino-ethyl)-phosphinic acid is a polar, zwitterionic compound, making it highly soluble in water and difficult to extract with organic solvents. Significant product loss can occur during this phase.

Solution:

  • Avoid Aqueous Bicarbonate Washes: Do not use basic washes that can deprotonate the ammonium group, making the molecule even more water-soluble.

  • Ion-Exchange Chromatography: This is the most effective method for isolating polar amino acids and their analogues.[1] A strong cation exchanger (e.g., Dowex 50) will bind your product, allowing neutral and anionic impurities to be washed away. The product can then be eluted with an aqueous ammonia solution. See Protocol 2 for a detailed procedure.

The following diagram illustrates the desired reaction pathway versus the major side reactions.

G cluster_main Desired Phospha-Mannich Pathway cluster_side Competing Side Reactions Reactants Amine + Acetaldehyde + H₃PO₂ Imine Imine Intermediate Reactants->Imine H⁺ cat. N_Methylation N-Methylated Amine Reactants->N_Methylation High Temp Low Amine pKa Oxidation H₃PO₃ (Phosphorous Acid) Reactants->Oxidation Concomitant Product (1-Amino-ethyl)-phosphinic acid Imine->Product + H₃PO₂ (Nucleophilic Attack)

Caption: Desired reaction pathway vs. competing side reactions.

Q2: I'm struggling with purification. My final product is always a sticky, hygroscopic oil. How can I obtain a crystalline solid?

This is a very common issue with phosphonic and phosphinic acids due to their polarity and ability to form strong hydrogen bonds.

Solution 1: Ion-Exchange Chromatography As mentioned, this is the gold standard for purification. It effectively removes inorganic salts and other charged impurities. After elution and removal of the volatile eluent (e.g., ammonia), you are often left with a much purer, though potentially still amorphous, product. A detailed method is provided in Protocol 2 .

Solution 2: Advanced Crystallization Techniques If ion-exchange chromatography alone is insufficient, consider these expert-level tips gathered from experienced chemists.[4]

  • Salt Formation: Instead of trying to crystallize the zwitterion, convert it to a well-defined salt. Add one equivalent of cyclohexylamine or dicyclohexylamine to a solution of your purified product. These salts often have much better crystalline properties.[4]

  • Solvent Systems:

    • Acetone/Water or Acetonitrile/Water: Dissolve the crude product in a minimal amount of hot water or methanol. Slowly add acetone or acetonitrile as an anti-solvent until turbidity persists. Cool slowly to promote crystallization.[4]

    • Ethanol or Isopropanol: Dissolve the product in a minimum of water and add this solution to cold ethanol or isopropanol. Phosphonic acids are often less soluble in these alcohols, which can induce precipitation or crystallization. Be prepared to filter quickly as the product may remain hygroscopic.[4]

  • Lyophilization (Freeze-Drying): If you obtain a pure but oily product after chromatography, dissolve it in a 1:1 mixture of water and tert-butanol and lyophilize. This often yields a fine, fluffy powder rather than a sticky goo, which is much easier to handle.[4]

Q3: Can I use a primary amine for this synthesis? I've heard it can lead to complications.

Yes, you can use primary amines, but you must be aware of a specific side reaction: the formation of amino-bis(methyl-H-phosphinic acids).[1]

The Problem: A primary amine (R-NH₂) can react with two equivalents of the aldehyde and H₃PO₂, leading to the formation of R-N-[CH(CH₃)P(O)(H)OH]₂. This happens because the initial product, a secondary amine, is still reactive.

Solutions:

  • Use of Protecting Groups: The most robust solution is to temporarily protect the amine. A benzyl (Bn) or tert-butoxycarbonyl (Boc) group can be used.[1][5] After the phosphinylation reaction, the protecting group is removed via hydrogenolysis (for Bn) or acid treatment (for Boc).[6][7] This adds steps but ensures a clean mono-addition.

  • Stoichiometric Control: Carefully controlling the stoichiometry to a 1:1:1 ratio of amine:aldehyde:H₃PO₂ can favor the mono-adduct, but mixtures are still common, especially with highly basic primary amines.[1]

The following table summarizes the key troubleshooting points.

Problem Probable Cause(s) Recommended Solution(s) Reference(s)
Low Overall Yield N-methylation side reaction; H₃PO₂ oxidation; Poor imine formation.Maintain reaction temperature ≤ 40°C. Use amines with pKa > 7. Use wet acetic acid as the solvent.[1][2][3]
Impure Product Presence of inorganic salts, oxidized phosphorus species, starting materials.Purify using strong cation-exchange chromatography (e.g., Dowex 50).[1]
Sticky/Oily Product Hygroscopic nature of the zwitterionic phosphinic acid.Attempt crystallization as a cyclohexylammonium salt. Lyophilize from a water/t-butanol mixture.[4]
Formation of Bis-Adduct Use of a primary amine.Use an N-protected amine (e.g., Benzyl or Boc) and deprotect after the reaction.[1][5]

Section 2: Detailed Experimental Protocols

These protocols are provided as a validated starting point. Modifications may be necessary based on your specific substrates and equipment.

Protocol 1: Optimized Synthesis of (1-Amino-ethyl)-phosphinic acid

This protocol is adapted from the high-yield procedure described by Urbanovský et al. for analogous compounds.[1][2]

Workflow Overview:

G Start 1. Prepare Reactant Solution (Amine + H₃PO₂ in wet AcOH) Add_Aldehyde 2. Slow Addition of Acetaldehyde (at 0-5 °C) Start->Add_Aldehyde React 3. Stir at 40 °C (24-48 hours) Add_Aldehyde->React Workup 4. Solvent Removal (in vacuo) React->Workup Purify 5. Purification (Ion-Exchange) Workup->Purify

Sources

Optimization

Technical Support Center: Stereochemical Integrity in (1-Amino-ethyl)-phosphinic Acid Derivatization

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (1-Amino-ethyl)-phosphinic acid and its derivatives. This resource provides in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (1-Amino-ethyl)-phosphinic acid and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during derivatization procedures. Our goal is to equip you with the knowledge to maintain the stereochemical integrity of your chiral phosphinic acid analogs, which is often crucial for their biological activity.[1][2][3]

Introduction

(1-Amino-ethyl)-phosphinic acid is a phosphorus-containing analog of the amino acid alanine. Due to their structural similarity to natural amino acids, these compounds and their derivatives are of significant interest in medicinal chemistry, often acting as enzyme inhibitors or receptor ligands.[3][4][5] The stereochemistry at the α-carbon is a critical determinant of their pharmacological activity. However, the α-proton's susceptibility to abstraction under certain reaction conditions makes these compounds prone to racemization, posing a significant challenge during chemical derivatization. This guide provides practical solutions to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of (1-Amino-ethyl)-phosphinic acid derivatization?

A1: Racemization is the conversion of a single enantiomer of a chiral compound, such as the L- or D- form of a (1-Amino-ethyl)-phosphinic acid derivative, into a mixture containing equal amounts of both enantiomers (a racemate). This loss of stereochemical purity is a major concern as it can lead to a mixture of diastereomeric products with different biological activities, complicating purification and potentially reducing therapeutic efficacy.[6]

Q2: What is the primary mechanism leading to racemization during the derivatization of α-amino phosphinic acids?

A2: The principal mechanism involves the deprotonation of the α-carbon (the carbon atom bonded to both the amino and phosphinic acid groups).[7] This is often facilitated by a base, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in both the original and the opposite enantiomer.[8][9] The acidity of this α-proton is increased by the adjacent electron-withdrawing phosphinic acid group.

Q3: Which reaction conditions are most likely to induce racemization?

A3: Conditions that promote racemization include:

  • Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction.

  • Strong bases: Bases can directly deprotonate the α-carbon.[10] The choice of base and its concentration are critical factors.

  • Prolonged reaction times: Longer exposure to racemization-inducing conditions increases the likelihood of stereochemical scrambling.[11]

  • Certain solvents: Polar aprotic solvents can sometimes stabilize the charged intermediate, facilitating racemization. Conversely, water has been shown to suppress racemization in some cases.[12]

Q4: How can I analyze my sample to determine if racemization has occurred?

A4: The most common methods for assessing enantiomeric purity are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable technique.[4][13] Derivatization with a chiral agent can create diastereomers that can be separated on a standard HPLC column, or the underivatized enantiomers can be separated directly on a chiral stationary phase (CSP).[14]

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Derivatization with a chiral resolving agent can lead to the formation of diastereomers that exhibit distinct signals in the ³¹P NMR spectrum, allowing for quantification of the enantiomeric excess.[15]

Troubleshooting Guide: Preventing Racemization

This section provides detailed troubleshooting strategies for common issues encountered during the derivatization of (1-Amino-ethyl)-phosphinic acid.

Problem 1: Significant Racemization Observed After Derivatization

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps & Optimization
Inappropriate Base Strong bases can readily abstract the acidic α-proton, leading to the formation of a planar carbanion intermediate that readily racemizes.[10] The steric hindrance of the base can also play a role; less hindered bases can access the α-proton more easily.[16]1. Switch to a weaker, non-nucleophilic base: Consider using bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).[16] 2. Use stoichiometric amounts: Avoid using a large excess of base. 3. Optimize base addition: Add the base slowly and at a low temperature to control the reaction exotherm and minimize side reactions.
High Reaction Temperature Elevated temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium that leads to racemization.1. Lower the reaction temperature: Conduct the derivatization at 0 °C or even lower temperatures (e.g., -20 °C or -78 °C). 2. Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the minimum time required for the reaction to go to completion at a lower temperature.
Prolonged Reaction Time The longer the chiral center is exposed to conditions that can cause racemization, the greater the extent of stereochemical scrambling.[11]1. Optimize reaction duration: Determine the endpoint of the reaction carefully and quench it promptly. 2. Consider more reactive derivatizing agents: A more reactive agent may allow for shorter reaction times at lower temperatures.
Solvent Effects The solvent can influence the stability of the carbanion intermediate and the solubility of reactants. Polar aprotic solvents might stabilize the charged intermediate, promoting racemization.[12]1. Screen different solvents: Evaluate less polar solvents or solvent mixtures. 2. Consider aqueous or partially aqueous systems: Water has been shown to suppress racemization of amino acids under certain conditions.[12]
Problem 2: Incomplete Derivatization Leading to Difficult Purification

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps & Optimization
Insufficiently Reactive Derivatizing Agent The phosphinic acid moiety can be less nucleophilic than a corresponding carboxylic acid, requiring more reactive electrophiles for efficient derivatization.1. Use an activating agent: For reactions like esterification or amidation, consider using activating agents such as dicyclohexylcarbodiimide (DCC) with an additive like N,N-dimethylaminopyridine (DMAP).[17] 2. Convert to a more reactive intermediate: The phosphinic acid can be converted to a phosphinic chloride, which is more susceptible to nucleophilic attack.[17]
Steric Hindrance The substituents on the (1-Amino-ethyl)-phosphinic acid or the derivatizing agent may sterically hinder the reaction.1. Choose a less bulky derivatizing agent: If possible, select a reagent with smaller steric demands. 2. Increase reaction concentration (with caution): This can sometimes overcome kinetic barriers, but be mindful of potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Racemization

This protocol is a starting point and may require optimization for your specific substrate.

  • Dissolve (1-Amino-ethyl)-phosphinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) and cool the solution to 0 °C.

  • Add a coupling agent (e.g., HATU, HBTU) (1.1 equivalents) and a non-nucleophilic base such as DIEA (2.5 equivalents).

  • Stir the mixture for 10-15 minutes at 0 °C to allow for activation.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Maintain the reaction temperature at 0 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Perform an aqueous workup and purify the product by column chromatography.

Protocol 2: Chiral HPLC Analysis of Derivatized (1-Amino-ethyl)-phosphinic Acid

This is a general guideline for assessing the enantiomeric excess (e.e.) of the derivatized product.

  • Prepare a standard solution of your derivatized product in a suitable mobile phase compatible solvent.

  • Use a chiral stationary phase (CSP) column known to be effective for similar compounds (e.g., polysaccharide-based or macrocyclic glycopeptide-based columns).

  • Develop a mobile phase system, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • Inject the sample and monitor the elution profile using a UV detector.

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Visualizing the Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization of a generic α-amino phosphinic acid.

Racemization_Mechanism cluster_L L-Enantiomer cluster_planar Planar Carbanion Intermediate cluster_D D-Enantiomer L_enantiomer H | R-C*-NH₂ | P(=O)(OH)R' planar_intermediate  R  | (-):C-NH₂  |  P(=O)(OH)R' L_enantiomer->planar_intermediate + Base - H⁺ planar_intermediate->L_enantiomer + H⁺ D_enantiomer   H   | NH₂-C*-R   |   P(=O)(OH)R' planar_intermediate->D_enantiomer + H⁺

Caption: Base-catalyzed racemization via a planar intermediate.

Conclusion

Maintaining the stereochemical integrity of (1-Amino-ethyl)-phosphinic acid derivatives is paramount for their successful application in drug discovery and development. By understanding the mechanisms of racemization and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the stereochemical purity of their synthesized compounds. Careful control of reaction conditions, particularly temperature and the choice of base, is crucial. Furthermore, routine analysis of enantiomeric purity using techniques like chiral HPLC is essential to validate synthetic protocols.

References

  • Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stereoselective Synthesis of α-Aminophosphonates and Their Derivatives via Asymmetric α-Azidation of the CAMDOL-Derived Phosphonates | Organic Letters. (n.d.). Retrieved February 15, 2026, from [Link]

  • Structures of α‐aminophosphonic acids 56–67; ee was determined either... | Download Scientific Diagram. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. (2016). Molecules, 21(9), 1141. [Link]

  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemically fuelled deracemization of amino acids. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Keglevich, G. (2018). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace - Topic. [Link]

  • Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved February 15, 2026, from [Link]

  • Enantioselective Synthesis of H‑Phosphinic Acids Bearing Natural Amino Acid Residues - The Journal of Organic Chemistry - Figshare. (n.d.). Retrieved February 15, 2026, from [Link]

  • [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. (2004). Yakugaku Zasshi, 124(11), 725–744. [Link]

  • Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral derivatizing agent. (2024, November 19). In Wikipedia. [Link]

  • Racemization in amino acids? | ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (n.d.). Retrieved February 15, 2026, from [Link]

  • Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. (2019). Analytical Chemistry, 91(12), 7604–7612. [Link]

  • (a) Determination of enantiomeric purities by chiral HPLC analysis of... | Download Scientific Diagram. (n.d.). Retrieved February 15, 2026, from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). Retrieved February 15, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 195–202. [Link]

  • Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

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Troubleshooting

Troubleshooting low reactivity of phosphinic acid groups in synthesis

Topic: Troubleshooting Low Reactivity in Phosphinic Acid ( ) Synthesis Diagnostic Hub: Isolate Your Failure Mode Before adjusting parameters, you must identify the mechanistic bottleneck. Phosphinic acids present two dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in Phosphinic Acid ( ) Synthesis

Diagnostic Hub: Isolate Your Failure Mode

Before adjusting parameters, you must identify the mechanistic bottleneck. Phosphinic acids present two distinct reactivity profiles depending on whether you are modifying the hydroxyl group (esterification/amidation) or the P-H bond (cross-coupling/addition).

Interactive Diagnostic Flowchart

DiagnosticTree Start START: What is the target transformation? Branch1 Amide/Peptide/Ester Bond Formation (Modifying P-OH) Start->Branch1 Branch2 C-P Bond Formation (Modifying P-H) Start->Branch2 Q_Steric Is the substrate sterically hindered? (e.g., bulky amino acid side chains) Branch1->Q_Steric Q_Tautomer Is the reaction failing to initiate? Branch2->Q_Tautomer Sol_Standard Standard Coupling: HATU or EDC/HOAt Q_Steric->Sol_Standard No (Linear/Small) Sol_Advanced Advanced Activation: Propylphosphonic Anhydride (T3P) Q_Steric->Sol_Advanced Yes (Bulky) Sol_Silyl Silyl-Switch Strategy: BSA/BSTFA + Chloride/Mixed Anhydride Sol_Advanced->Sol_Silyl If T3P Fails Issue_Ox Issue: Ligand Oxidation or Pd(II) Precatalyst reduction failure Q_Tautomer->Issue_Ox Black Precipitate? Issue_Taut Issue: P(V) Tautomer Dominance Q_Tautomer->Issue_Taut No Reaction? Sol_Montchamp Solution: Montchamp Conditions (Pd(OAc)2 / Solubilizing Base) Issue_Ox->Sol_Montchamp Issue_Taut->Sol_Montchamp

Figure 1: Decision logic for troubleshooting phosphinic acid reactivity based on reaction type and failure symptoms.

Module A: The "Passive" Acid (Amidation & Esterification)

The Problem: Phosphinic acids are structurally similar to carboxylic acids but are often less reactive in coupling reactions due to the tetrahedral geometry of phosphorus (creating higher steric demand) and the lower nucleophilicity of the phosphinyl oxygen. Standard carbodiimides (EDC, DCC) frequently result in slow activation, leading to high rates of epimerization or hydrolysis of the active ester.

Solution 1: The "Powerhouse" Reagent - T3P (Propylphosphonic Anhydride)

T3P is the gold standard for difficult phosphinic couplings. Unlike HATU/HBTU, it does not generate explosive byproducts and its cyclic anhydride structure drives the reaction forward by releasing water-soluble byproducts.

Why it works:

  • Low Epimerization: T3P acts as an acid scavenger and activates the P-OH without requiring highly basic conditions that promote racemization.

  • Solubility: It is typically supplied in EtOAc or DMF, compatible with organic synthesis workflows.[1][2]

Protocol: T3P-Mediated Phosphinic Amidation

Target: Coupling a bulky phosphinic acid (1.0 eq) with an amine (1.1 eq).

  • Dissolution: Dissolve the phosphinic acid and amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup). Concentration should be 0.1 – 0.2 M.

  • Base Addition: Cool to 0°C. Add DIPEA (3.0 eq) or NMM (N-methylmorpholine) .

    • Note: NMM is often superior for preventing racemization in chiral substrates.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • QC Check: Monitor by 31P NMR . The shift of the product is usually distinct from the starting material.

  • Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble and wash away effectively.[2]

Solution 2: The "Stealth" Mode - Silylation-Assisted Activation

When steric hindrance is extreme, the hydrogen bonding network of phosphinic acid dimers prevents the coupling reagent from attacking. Silylation breaks these dimers and creates a highly reactive silyl ester.

The Mechanism: The silylating agent (BSA or BSTFA) temporarily "masks" the acidic proton, breaking intermolecular H-bonds and making the oxygen more nucleophilic towards the activating agent (like oxalyl chloride or chloroformates).

SilylationMech Step1 Phosphinic Acid Dimer (Unreactive) Step2 Add BSA/BSTFA (Silylating Agent) Step1->Step2 Step3 Silyl Phosphinate (Monomeric, Soluble) Step2->Step3 Step4 Activation (e.g., Mixed Anhydride) Step3->Step4

Figure 2: Silylation breaks the aggregation state of phosphinic acids, enabling activation.

Protocol:

  • Suspend phosphinic acid in dry DCM.

  • Add BSA (Bis(trimethylsilyl)acetamide) (1.1 eq) and stir at RT for 30 mins until the solution becomes clear (indicates silyl ester formation).

  • Add the activating agent (e.g., isobutyl chloroformate) to form the mixed anhydride.

  • Add the amine.[2]

Module B: The "Active" P-H (P-C Bond Formation)

The Problem: In cross-coupling reactions (e.g., modifying the P-H bond to P-C), the reactivity depends on the tautomeric equilibrium between the dominant P(V) oxide (unreactive) and the minor P(III) hydroxide (reactive).

Troubleshooting Guide: Pd-Catalyzed Cross-Coupling
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) P(V) Tautomer Lock: The equilibrium is too far toward the oxide form.Use a Solubilizing Base: Switch to conditions using N,N-diisopropylethylamine (DIPEA) or alkoxysilanes which shift the equilibrium toward the reactive P(III) species [1].
Black Precipitate (Pd Black) Catalyst Deactivation: Oxidation of phosphine ligands or poor reduction of Pd(II).Ligand Check: Ensure ligands (e.g., dppf, Xantphos) are fresh. Additives: Add 1-2 mol% of a reducing agent like hypophosphorous acid or switch to a Pd(0) source like

.
Homocoupling of Halide Oxidative Addition Competition: The catalyst is consuming the aryl halide but not intercepting the phosphorus.Slow Addition: Add the aryl halide slowly to the mixture containing the catalyst and the H-phosphinate to favor the cross-coupling cycle.
The "Montchamp" Condition (Standard Reference)

For attaching an aryl group to a phosphinate (P-H


 P-Ar):
  • Reagents: H-Phosphinate (1 eq), Aryl Halide (1 eq).

  • Catalyst:

    
     (1-5 mol%) + dppf (ligand).
    
  • Base: N-Methylmorpholine (NMM) or DIPEA (1.2 eq).

    • Critical Insight: Strong inorganic bases (NaH, KOtBu) often fail because they form insoluble salts with the phosphinate. Organic bases keep the P-species in solution.

  • Solvent: Acetonitrile or Toluene (anhydrous).

  • Temp: Reflux (80-110°C).

Comparative Data: Coupling Reagents

Efficiency of coupling a sterically hindered phosphinic acid (e.g., Adamantyl-P(O)(OH)H) with a secondary amine.

ReagentYield (%)EpimerizationReaction TimeNotes
DCC/DMAP < 30%High24h+Difficult urea byproduct removal; slow activation.
HATU 65-75%Moderate2-4hGood for standard cases; expensive; difficult removal of byproducts.
T3P (50%) 85-95% Low (<2%) 1-3h Recommended. Easy aqueous workup; low racemization.
PyBOP 60%Moderate4hGenerates carcinogenic HMPA byproduct analog; avoid if possible.

Frequently Asked Questions (FAQs)

Q: My phosphinic acid is not dissolving in DCM or EtOAc. How can I couple it? A: This is a classic aggregation issue. Do not heat it (risk of degradation). Instead, add 1.1 - 2.0 equivalents of BSA or BSTFA . This will silylate the P-OH group, rendering the molecule highly lipophilic and soluble in DCM, ready for activation with T3P or acid chlorides.

Q: Can I use thionyl chloride (


) to make the phosphinic chloride? 
A:  Proceed with extreme caution. Unlike carboxylic acids, phosphinic acids are prone to oxidation  (to phosphonic) or disproportionation  under harsh acidic conditions. If you must use the chloride route, use oxalyl chloride  with a catalytic amount of DMF at 0°C, and ensure the system is strictly anhydrous.

Q: Why does my


 NMR show multiple peaks after coupling? 
A:  Phosphinic acids are chiral at the phosphorus atom if the two R groups are different (

). If you are coupling to a chiral amine, you will form diastereomers , which will appear as two distinct peaks in

NMR. This is expected and not necessarily an impurity.

References

  • Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. Accounts of Chemical Research.

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Synthesis Method using Propanephosphonic Acid Anhydride (T3P). Angewandte Chemie International Edition.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Widely Used Reagent for Amide and Peptide Synthesis.[2][3] Organic Process Research & Development.

  • BenchChem Technical Guides. (2025). Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.

  • Sigma-Aldrich Technical Bulletin. Silylation Reagents: BSTFA and BSA for GC and Synthesis.

Sources

Optimization

Minimizing oxidation of (1-Amino-ethyl)-phosphinic acid during storage

Technical Support Center: (1-Amino-ethyl)-phosphinic Acid A Guide to Minimizing Oxidation During Storage and Handling Welcome to the technical support guide for (1-Amino-ethyl)-phosphinic acid. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Amino-ethyl)-phosphinic Acid

A Guide to Minimizing Oxidation During Storage and Handling

Welcome to the technical support guide for (1-Amino-ethyl)-phosphinic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-tested resource to ensure the long-term stability and integrity of this valuable compound in your research. (1-Amino-ethyl)-phosphinic acid and its derivatives are crucial analogs of natural amino acids, often employed as intermediates or as bioactive compounds in drug development and enzyme inhibition studies.[1][2][3] However, their chemical structure, specifically the phosphorus-hydrogen (P-H) bond, renders them susceptible to oxidation, which can compromise experimental outcomes.

This guide moves beyond a simple checklist, offering a deep dive into the mechanisms of degradation and providing robust, self-validating protocols to safeguard your materials.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of (1-Amino-ethyl)-phosphinic acid.

Q1: What makes (1-Amino-ethyl)-phosphinic acid susceptible to oxidation?

A: The primary site of vulnerability in (1-Amino-ethyl)-phosphinic acid is the phosphinic acid moiety itself. This functional group contains a reactive phosphorus-hydrogen (P-H) bond. Under oxidative conditions, this bond can be converted to a more stable phosphorus-hydroxyl (P-OH) bond, transforming the phosphinic acid into its corresponding phosphonic acid.[1] This structural change, while seemingly minor, fundamentally alters the molecule's chemical properties, including its acidity, size, and biological activity, potentially rendering it ineffective for its intended purpose. While electrochemical oxidation at the nitrogen atom can also occur, leading to cleavage of the carbon-phosphorus bond, this is less common under typical storage conditions.[4]

Below is a diagram illustrating the primary oxidative pathway.

OxidationPathway cluster_0 (1-Amino-ethyl)-phosphinic Acid (Parent Compound) cluster_1 (1-Amino-ethyl)-phosphonic Acid (Oxidized Product) Parent Structure A (P-H Bond Intact) Oxidized Structure B (P-OH Bond Formed) Parent->Oxidized + [O] (e.g., Atmospheric O₂)

Caption: Oxidation of the P-H bond.

Q2: What are the key environmental factors that accelerate the oxidation of this compound?

A: Several factors can promote the degradation of (1-Amino-ethyl)-phosphinic acid. Understanding these is the first step toward effective mitigation.

Factor Mechanism of Action & Causality
Atmospheric Oxygen The most significant contributor. Direct reaction with the P-H bond leads to oxidation. The partial pressure of oxygen in the storage environment directly correlates with the rate of degradation.
Elevated Temperature Heat provides the activation energy needed to overcome the kinetic barrier of the oxidation reaction, thus increasing its rate.[1] Storing at ambient or elevated temperatures will significantly shorten the compound's shelf life.
Light (UV/Visible) Photons can provide the energy to generate reactive species or directly excite the molecule, leading to photolytic degradation pathways.[5]
Moisture / Humidity Water can act as a medium to facilitate redox reactions and may hydrolyze impurities that could, in turn, catalyze oxidation. Proper storage should always be in a dry environment.[6]
Metal Ion Contaminants Trace amounts of transition metals (e.g., iron, copper) can act as potent catalysts for oxidation reactions, significantly accelerating degradation even at low temperatures.[2][7]
pH (in solution) For solutions, extreme pH values can influence the stability of the compound and catalyze degradation pathways, including hydrolysis or oxidation.[5]
Q3: What are the definitive, gold-standard conditions for storing (1-Amino-ethyl)-phosphinic acid?

A: To ensure maximum stability, a multi-faceted approach to storage is required. Simply placing the compound in a freezer is insufficient if other factors are ignored.

  • Atmosphere Control (Critical): The single most effective measure is to eliminate oxygen.

    • Solid Form: Store the solid compound in a vial that has been backfilled with an inert gas such as Argon or Nitrogen .

    • Solution Form: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles. Store the resulting solution under an inert gas headspace.

  • Temperature Control:

    • Long-term Storage (>1 month): Store at -20°C or lower .

    • Short-term Storage (<1 month): Storage at 2-8°C is acceptable, provided the atmosphere is controlled.

  • Container Selection:

    • Use amber glass vials to protect the compound from light.[5]

    • Ensure the container has a tight-fitting cap with a chemically resistant liner (e.g., PTFE) to prevent moisture ingress and maintain the inert atmosphere.[8]

  • Material Purity:

    • Ensure the compound is of high purity to begin with, as impurities from synthesis can sometimes catalyze degradation.

    • If preparing solutions, use high-purity, anhydrous solvents to minimize water content.

Troubleshooting Guide: Has My Sample Oxidized?

Inconsistent or failed experiments can often be traced back to reagent integrity. This guide provides a logical workflow to diagnose and address suspected oxidation of your (1-Amino-ethyl)-phosphinic acid stock.

TroubleshootingWorkflow Start Inconsistent Experimental Results or Suspected Degradation Analysis Step 1: Analytical Confirmation (³¹P NMR or LC-MS) Start->Analysis Decision Is Oxidation Detected? (e.g., new peak observed) Analysis->Decision Action_Yes Step 2: Quarantine & Remediate - Discard or repurify stock - Implement gold-standard storage Decision->Action_Yes Yes Action_No Step 3: Investigate Other Causes - Review experimental protocol - Check other reagents Decision->Action_No No End_Yes Problem Resolved Action_Yes->End_Yes End_No Problem Persists Action_No->End_No

Caption: Troubleshooting workflow for suspected oxidation.

Diagnostic Protocols and Corrective Actions
Observation / Problem Most Probable Cause Self-Validating Diagnostic Protocol & Corrective Action
Loss of biological activity or inconsistent assay results. Oxidation of the Parent Compound. The oxidized phosphonic acid analog likely has a different binding affinity or activity profile.Action: Confirm the presence of the oxidized species using a primary analytical technique.Protocol 1: ³¹P NMR Spectroscopy 1. Prepare a solution of your sample in a suitable deuterated solvent (e.g., D₂O).2. Acquire a proton-decoupled ³¹P NMR spectrum.3. Validation: The parent phosphinic acid will exhibit a characteristic signal. The oxidized phosphonic acid will appear as a distinct, new signal, typically shifted downfield. The relative integration of these two peaks provides a quantitative measure of the extent of oxidation.Corrective Action: If oxidation exceeds acceptable limits (e.g., >5%), the stock should be discarded. Implement the gold-standard storage conditions described above for all new materials.
Appearance of a new, more polar peak in HPLC analysis. Formation of the Phosphonic Acid. The addition of a hydroxyl group increases the polarity of the molecule, leading to a change in retention time (typically shorter on reverse-phase columns).Action: Confirm the identity of the new peak using mass spectrometry and a forced degradation study.[9][10]Protocol 2: LC-MS with Forced Degradation 1. Analyze your suspect sample via LC-MS to determine the mass of the parent compound and the impurity peak.2. Validation: The mass of the impurity should correspond to the parent compound + 16 Da (the mass of one oxygen atom).3. Forced Degradation: Prepare a dilute solution of a known good sample of (1-Amino-ethyl)-phosphinic acid. Add a small amount of a mild oxidant (e.g., 0.1% H₂O₂). Let it react for a short period (e.g., 1-2 hours) at room temperature.[5]4. Analyze the force-degraded sample by LC-MS. The peak generated should match the retention time and mass of the unknown impurity in your original sample, confirming its identity.Corrective Action: Discard the compromised stock. Review handling procedures to prevent exposure to ambient conditions during weighing and solution preparation.
Sample was stored improperly (e.g., on a lab bench, in a clear vial, or for an extended period in a standard freezer). High Probability of Degradation. Exposure to oxygen, light, and fluctuating temperatures has likely initiated oxidation.Action: Proactively re-qualify the material before any experimental use.Protocol 3: Proactive Re-qualification 1. Before using the material in any critical experiment, run a baseline analysis using either ³¹P NMR (Protocol 1) or a validated stability-indicating HPLC method.2. Validation: Compare the resulting spectrum/chromatogram to a reference standard or data from a freshly opened, properly stored lot.3. Only proceed with the experiment if the purity is confirmed to be within the required specifications.Corrective Action: Immediately transfer the material to a suitable container (amber vial), purge with inert gas, and store at -20°C or below. Label the vial with the re-qualification date.

References

  • Urbanovský, P., Kotek, J., Císařová, I., & Hermann, P. (2020). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances. Available at: [Link]

  • Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2009). Recent synthesis of aminophosphonic acids as potential biological importance. Amino Acids.
  • Orsini, F., Sello, G., & Vergani, B. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry. Available at: [Link]

  • VelocityEHS. (2015). Phosphoric Acid Safety Tips. Available at: [Link]

  • What's New in Food Technology & Manufacturing. (2022). Phosphoric Acid: Storage Solutions During The Water Purification Process. Available at: [Link]

  • Palacios, F., de Retana, A. M. O., & de Marigorta, E. M. (2018). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A59 Human Lung Adenocarcinoma Cells. Molecules.
  • Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. Available at: [Link]

  • Cargo Handbook. (n.d.). Phosphoric acid. Available at: [Link]

  • Alt, G., & Wagenknecht, J. (1974). Electrochemical Oxidation of Alpha Amino and Alpha Hydrazino Phosphinic Acids. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphoric acid. Available at: [Link]

  • Saraswat, S., & Kothari, S. (2022). Oxidation Kinetics of some Lower Oxyacids of Phosphorus by Picolinium Chlorochromate: Determination of Reactive Reducing Species. Chemical Methodologies.
  • MDPI. (2023). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. Available at: [Link]

  • Štajner, T., et al. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules. Available at: [Link]

  • PubChem. (n.d.). (S)-(1-aminoethyl)phosphonic acid. Available at: [Link]

  • Google Patents. (n.d.). Method of analyzing phosphorous acid, fosetyl-al or both simultaneously.
  • ResearchGate. (n.d.). Amino acid and its phosphonic acid analogue.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • Pharmaguideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. Available at: [Link]

  • PubMed. (1978). Sampling and analytical methods for phosphine--a review. Available at: [Link]

  • Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube. Available at: [Link]

Sources

Troubleshooting

Addressing hygroscopic nature of (1-Amino-ethyl)-phosphinic acid in handling

Technical Support Hub: 1-Amino-ethyl-phosphinic Acid Handling Ticket ID: #AEPA-HYGRO-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: 1-Amino-ethyl-phosphinic Acid Handling

Ticket ID: #AEPA-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting hygroscopicity, weighing errors, and storage degradation.

Executive Summary

(1-Amino-ethyl)-phosphinic acid (1-AEPA) is a zwitterionic alanine analogue. Its phosphinic acid moiety (


) combined with a primary amine creates a highly polar structure that avidly scavenges atmospheric moisture.

The Problem: Users frequently report the material turning into a "sticky gum" or "syrup" within minutes of exposure. This leads to:

  • Stoichiometric drift: Weighing water instead of reagent.

  • Transfer losses: Material adhering to spatulas and weigh boats.

  • Reaction failure: Introduction of water into anhydrous catalytic cycles.

This guide provides field-validated protocols to stabilize, weigh, and recover 1-AEPA.

Module 1: The "Prevention" Phase (Storage)

Root Cause Analysis: Standard screw-cap vials are insufficient for long-term storage of amino-phosphinic acids. Polypropylene caps permeate moisture over months, and "Parafilm" offers negligible protection against molecular water diffusion.

Protocol 1.1: The Double-Containment System

  • Primary Vessel: Glass vial with a Teflon-lined septum cap.

  • Secondary Vessel: The primary vessel must be stored inside a desiccator or a secondary jar containing Phosphorus Pentoxide (

    
    ) .
    
  • Atmosphere: Argon backfill is recommended after every use.

Table 1: Desiccant Selection Matrix for 1-AEPA

DesiccantEfficiencySuitability for 1-AEPANotes

HighRecommended Chemically reacts with water; irreversible. Best for recovery.
Silica Gel LowNot Recommended Equilibrium vapor pressure is too high; will not dry 1-AEPA effectively.
KOH MediumCaution Good for amines, but risk of basic contamination if dust transfers.
CaSO₄ (Drierite) Low/MedStorage Only Okay for short-term secondary containment, not for drying wet samples.

Module 2: The "Action" Phase (Weighing)

Critical Insight: Never weigh hygroscopic solids by "taring" a weigh boat and adding solid. By the time you stabilize the balance, the mass has already increased due to water absorption.

Protocol 2.1: Weighing by Difference (The Gold Standard)

  • Objective: Eliminate atmospheric exposure during the mass reading.

  • Prerequisites: Analytical balance, capped weighing bottle (or the original vial), receiving flask.

Step-by-Step Workflow:

  • Dry the Source: Ensure the source vial has been desiccated (see Module 3).

  • Tare the Balance: Zero the balance with nothing on it.

  • Initial Weighing (

    
    ):  Place the capped  source vial containing 1-AEPA on the balance. Record the mass.
    
  • Transfer: Remove the vial, open it, and quickly transfer an estimated amount into your reaction flask. Do not try to hit an exact number; speed is priority.

  • Final Weighing (

    
    ):  Immediately recap the source vial and place it back on the balance. Record the mass.
    
  • Calculation:

    
    
    

Why this works: The balance reading is taken while the sample is sealed. The moisture absorbed during the brief transfer affects the reaction flask (which is negligible if the solvent is added immediately) but does not affect the accuracy of the measured mass.

Module 3: The "Correction" Phase (Recovery)

Scenario: Your 1-AEPA has already turned into a sticky gum. Diagnosis: The material has formed a hydrate or dissolved in absorbed water. It is not degraded, just wet.

Protocol 3.1: Vacuum Desiccation Recovery

  • Vessel: Place the open vial into a vacuum desiccator or a drying pistol.

  • Agent: Use fresh

    
     in the desiccant tray.
    
  • Vacuum: Apply high vacuum (< 0.1 mbar) for 12–24 hours.

  • Heat: If a drying pistol is available, mild heating (40–50°C) accelerates the process. Note: Do not exceed 80°C to avoid condensation reactions between the amine and phosphinic acid groups.

Visual Decision Matrix

The following diagram illustrates the logic flow for handling 1-AEPA based on its current physical state.

G Start Start: 1-AEPA Handling CheckState Check Physical State Start->CheckState StateFreeFlow Free-Flowing Powder CheckState->StateFreeFlow Looks Dry StateSticky Sticky / Clumped / Syrup CheckState->StateSticky Looks Wet ActionWeigh Protocol 2.1: Weigh by Difference (Closed Vial Method) StateFreeFlow->ActionWeigh ActionDry Protocol 3.1: Vacuum Dry over P2O5 (12-24h) StateSticky->ActionDry ActionDry->CheckState Re-evaluate Reaction Dissolve in Anhydrous Solvent (Immediate Use) ActionWeigh->Reaction

Caption: Operational logic for assessing and processing hygroscopic amino-phosphinic acids.

Frequently Asked Questions (FAQs)

Q: I see a large water peak in my NMR (


) despite drying. Is the compound impure? 
A:  Not necessarily. Amino-phosphinic acids are zwitterionic and can tightly bind water in the crystal lattice. Furthermore, the exchangeable protons (

,

) will combine with the

peak in

, artificially inflating the water integration.
  • Fix: To quantify true water content, use quantitative NMR (qNMR) with an internal standard in a non-exchangeable solvent (like DMSO-

    
    ), or perform a Karl Fischer titration if you have enough material.
    

Q: The solid sticks to my spatula during transfer. How do I clean it? A: This is a classic sign of static combined with hygroscopicity.

  • Fix: Use an antistatic gun on the vial before opening. Alternatively, use a glass pipette instead of a metal spatula; the lower surface area and different material properties often reduce sticking.

Q: Can I use a glove box? A: Yes, a Nitrogen/Argon glove box is the ideal environment. However, if the material was already wet before entering the box, the inert atmosphere will not dry it. You must run Protocol 3.1 (Drying) before bringing it into the box to prevent contaminating the box atmosphere.

References

  • PubChem. Aminoethylphosphinic acid (Compound). National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Weighing by Difference. Available at: [Link]

  • American Chemical Society. Phosphorus Pentoxide: Molecule of the Week. Available at: [Link]

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of (1-Amino-ethyl)-phosphinic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (1-Amino-ethyl)-phosphinic Acid and a Comparison with Related Aminophosphonates Introduction (1-Amino-ethyl)-phosphinic acid is an organophos...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (1-Amino-ethyl)-phosphinic Acid and a Comparison with Related Aminophosphonates

Introduction

(1-Amino-ethyl)-phosphinic acid is an organophosphorus compound belonging to the class of aminophosphinic acids. These compounds are structural analogues of amino acids, where a phosphinic acid group (-P(H)(O)OH) replaces the carboxylic acid group. Their biological activities and potential applications in drug development as enzyme inhibitors and peptide mimics have garnered significant interest. Understanding the behavior of these molecules in a mass spectrometer is crucial for their identification, characterization, and quantification in complex biological matrices.

This guide provides a detailed analysis of the expected collision-induced dissociation (CID) fragmentation patterns of (1-Amino-ethyl)-phosphinic acid. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from the well-documented fragmentation of structurally related α-aminophosphonates, particularly its close analogue (1-Aminoethyl)phosphonic acid, and the widely studied herbicide glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA).[1][2][3][4]

Fundamentals of Aminophosphinate Analysis by Mass Spectrometry

Due to their high polarity and zwitterionic nature at physiological pH, aminophosphinic and aminophosphonic acids are well-suited for analysis by liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS). ESI is a soft ionization technique that typically generates protonated molecules ([M+H]^+) in positive ion mode or deprotonated molecules ([M-H]^-) in negative ion mode, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS), through collision-induced dissociation (CID), is then employed to induce fragmentation, providing structural information. The choice of ion mode is critical, as the fragmentation pathways can differ significantly.

Predicted Fragmentation of (1-Amino-ethyl)-phosphinic Acid

The structure of (1-Amino-ethyl)-phosphinic acid features a C-P bond, an N-C bond, and a P-H bond, all of which are potential sites for fragmentation. We will explore the predicted pathways in both positive and negative ion modes.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule is protonated, likely at the more basic amino group. The protonated molecule ([M+H]^+) of (1-Amino-ethyl)-phosphinic acid has a theoretical m/z of 110.04. The subsequent fragmentation is expected to follow pathways common to amino acids and other aminophosphonates.[5]

Key Predicted Fragments in Positive Ion Mode:

  • Loss of H₂O (m/z 92.03): The loss of a water molecule is a common fragmentation pathway for protonated molecules containing hydroxyl groups.

  • Loss of NH₃ (m/z 93.03): Elimination of ammonia from the protonated amine is a characteristic fragmentation for amino compounds.

  • Loss of H₃PO₂ (Phosphinic Acid) (m/z 44.05): Cleavage of the C-P bond can lead to the loss of the neutral phosphinic acid moiety, resulting in the formation of an ethylamine cation.

  • Formation of an Iminium Ion (m/z 44.05): A dominant pathway for α-aminophosphonates is the loss of the phosphonic/phosphinic acid group to form a stable iminium ion, which would be the base peak in many cases.[1]

  • Loss of CO and H₂O (m/z 64.02): Sequential losses, as seen in many amino acids, can also occur.[5]

G M_H [M+H]⁺ m/z 110.04 loss_H2O [M+H - H₂O]⁺ m/z 92.03 M_H->loss_H2O - H₂O loss_NH3 [M+H - NH₃]⁺ m/z 93.03 M_H->loss_NH3 - NH₃ iminium [CH₃CH=NH₂]⁺ m/z 44.05 (Iminium Ion) M_H->iminium - H₃PO₂ loss_H3PO2 Loss of H₃PO₂

Caption: Predicted Fragmentation of (1-Amino-ethyl)-phosphinic acid (Positive Mode).

Negative Ion Mode ESI-MS/MS

In negative ion mode, deprotonation occurs at the acidic phosphinic acid group, yielding an ([M-H]^-) ion with a theoretical m/z of 108.02. Fragmentation in this mode is often initiated at the negatively charged phosphinate group and provides highly specific structural information.[2][3]

Key Predicted Fragments in Negative Ion Mode:

  • Loss of H₂ (m/z 106.01): A potential loss from the phosphinate group.

  • Formation of [PO₂H]⁻ or related ions (m/z 63.98): Cleavage of the C-P bond can result in phosphorus-containing fragment ions.

  • Loss of CO₂ (if rearrangement occurs): While less direct, rearrangements followed by the loss of neutral molecules are possible.

  • Formation of [M-H - C₂H₄]⁻ (m/z 80.00): Loss of ethene via a rearrangement mechanism.

G M_H_neg [M-H]⁻ m/z 108.02 loss_H2 [M-H - H₂]⁻ m/z 106.01 M_H_neg->loss_H2 - H₂ po2h [PO₂H]⁻ m/z 63.98 M_H_neg->po2h - C₂H₅N loss_ethene [M-H - C₂H₄]⁻ m/z 80.00 M_H_neg->loss_ethene Rearrangement

Caption: Predicted Fragmentation of (1-Amino-ethyl)-phosphinic acid (Negative Mode).

Comparative Fragmentation Analysis

To contextualize the fragmentation of (1-Amino-ethyl)-phosphinic acid, we compare it to three structurally related and well-studied compounds: (1-Aminoethyl)phosphonic acid, Aminomethylphosphonic acid (AMPA), and Glyphosate.

CompoundStructurePrecursor Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesIon ModeReference
(1-Amino-ethyl)-phosphinic acid CH₃CH(NH₂)P(O)(H)OH110.04 ([M+H]^+)92 ([-H₂O]), 93 ([-NH₃]), 44 ([-H₃PO₂])PositivePredicted
108.02 ([M-H]^-)106 ([-H₂]), 80 ([-C₂H₄]), 64 ([PO₂H])⁻NegativePredicted
(1-Aminoethyl)phosphonic acid CH₃CH(NH₂)P(O)(OH)₂126.03 ([M+H]^+)108 ([-H₂O]), 44 (Iminium ion)Positive
124.02 ([M-H]^-)80 ([PO₃H₂])⁻, 63 ([PO₂])⁻Negative[6]
AMPA H₂NCH₂P(O)(OH)₂112.02 ([M+H]^+)94 ([-H₂O]), 66 ([-H₂O, -CO]), 30 (Iminium ion)Positive
110.00 ([M-H]^-)79 ([PO₃])⁻, 63 ([PO₂])⁻Negative[2][7]
Glyphosate HOOCCH₂NHCH₂P(O)(OH)₂170.02 ([M+H]^+)152 ([-H₂O]), 124 ([-H₂O, -CO]), 88, 66Positive
168.01 ([M-H]^-)150 ([-H₂O]), 124 ([-CO₂]), 85, 79 ([PO₃])⁻Negative[2][7][8]

This comparison highlights key diagnostic differences. The presence of the P-H bond in (1-Amino-ethyl)-phosphinic acid may lead to unique neutral losses (e.g., H₂) not observed in the phosphonic acid analogues. The mass difference of 16 Da between the phosphinic and phosphonic acid precursors provides a clear distinction. Furthermore, the fragmentation leading to the iminium ion ([CH₃CH=NH₂]^+) at m/z 44 should be common to both (1-Amino-ethyl)-phosphinic and phosphonic acids, distinguishing them from AMPA and Glyphosate which produce iminium ions at different m/z values.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a general-purpose method for the analysis of small, polar aminophosphinates and aminophosphonates.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sample Aqueous Sample filter Filter (0.22 µm) sample->filter dilute Dilute in Mobile Phase filter->dilute lc HILIC or Ion-Exchange Column dilute->lc gradient Gradient Elution lc->gradient esi Electrospray Ionization (ESI) gradient->esi ms1 Full Scan (MS1) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Scan (MS2) cid->ms2 quant Quantification ms2->quant confirm Fragmentation Confirmation ms2->confirm

Sources

Comparative

A Senior Application Scientist's Guide to Verifying the Chemical Identity of (1-Amino-ethyl)-phosphinic Acid Using FTIR

For researchers, scientists, and drug development professionals, establishing the unequivocal chemical identity of a compound is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the unequivocal chemical identity of a compound is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven approach to verifying the identity of (1-Amino-ethyl)-phosphinic acid, a molecule of interest in various research and development pipelines, using Fourier-Transform Infrared (FTIR) spectroscopy. Beyond a mere procedural outline, this document delves into the causality behind experimental choices, offers a framework for self-validating protocols, and objectively compares FTIR with alternative analytical techniques, supported by experimental data and authoritative references.

The Critical Task of Chemical Identity Verification

(1-Amino-ethyl)-phosphinic acid is a unique organophosphorus compound featuring both a primary amine and a phosphinic acid functional group. This bifunctionality makes it a valuable building block in medicinal chemistry and material science.[1][2] However, its synthesis can potentially yield impurities or structural isomers. Therefore, a robust analytical method to confirm its chemical identity is not just a quality control measure but a fundamental necessity for reproducible and reliable research.

FTIR spectroscopy emerges as a powerful first-line technique for this purpose. It is a rapid, non-destructive, and cost-effective method that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3][4]

Verifying (1-Amino-ethyl)-phosphinic Acid with FTIR: A Detailed Protocol and Rationale

The core principle of using FTIR for chemical identification lies in matching the observed absorption bands in the infrared spectrum of a sample to the known vibrational frequencies of its constituent functional groups. For (1-Amino-ethyl)-phosphinic acid, we are primarily interested in the characteristic vibrations of the primary amine and the phosphinic acid moieties.

Expected FTIR Spectral Features of (1-Amino-ethyl)-phosphinic Acid

The following table summarizes the expected characteristic infrared absorption bands for (1-Amino-ethyl)-phosphinic acid, based on established group frequencies.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500-3300Primary Amine (N-H)Asymmetric & Symmetric StretchingStrong to Medium, Two Bands
2800-3000Alkyl (C-H)StretchingMedium
2480-2350Phosphinic Acid (P-H)StretchingMedium to Strong, Sharp
1700-1600Primary Amine (N-H)Bending (Scissoring)Medium to Strong
1300-1200Phosphinic Acid (P=O)StretchingStrong
1250-1020Aliphatic Amine (C-N)StretchingMedium to Weak
1050-900Phosphinic Acid (P-O)StretchingStrong
910-665Primary Amine (N-H)WaggingBroad, Strong

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating steps to ensure the reliability and reproducibility of the results. The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose.[5][6][7][8]

Objective: To obtain a high-quality FTIR spectrum of the (1-Amino-ethyl)-phosphinic acid sample for chemical identity verification.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation and suitability for solid samples.

Experimental Workflow Diagram:

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_processing Data Processing & Interpretation A Instrument Performance Qualification (IQ/OQ) B Clean ATR Crystal A->B Ensure Instrument is Calibrated C Acquire Background Spectrum B->C Establish Baseline D Place Sample on ATR Crystal C->D Ready for Sample E Apply Pressure D->E Ensure Good Contact F Acquire Sample Spectrum E->F Collect Data G Background Subtraction F->G Remove Atmospheric Interference H Identify Characteristic Peaks G->H Peak Picking I Compare with Reference/Expected Frequencies H->I Verify Functional Groups J Generate Report I->J Document Findings

Caption: A stepwise workflow for the verification of (1-Amino-ethyl)-phosphinic acid using FTIR-ATR.

Step-by-Step Methodology:

  • Instrument Preparation and Performance Verification:

    • Ensure the FTIR spectrometer has undergone its scheduled Installation Qualification (IQ) and Operational Qualification (OQ). This is a critical first step in method validation, confirming the instrument operates as intended.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to remove any residues from previous analyses.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum will capture the infrared absorption of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Causality: The background spectrum is essential for data processing, as it will be subtracted from the sample spectrum to yield a spectrum of only the sample.

  • Sample Preparation and Analysis:

    • Place a small amount of the (1-Amino-ethyl)-phosphinic acid powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures intimate contact between the sample and the crystal, which is crucial for obtaining a strong, high-quality spectrum.

    • Acquire the sample spectrum. Typically, co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.[9]

  • Data Processing and Interpretation:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands in the resulting spectrum.

    • Compare the observed peak positions and relative intensities with the expected frequencies for the functional groups of (1-Amino-ethyl)-phosphinic acid as detailed in the table above.

    • The presence of all the key characteristic bands provides strong evidence for the chemical identity of the compound. The absence of significant unexpected peaks indicates the purity of the sample. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule as a whole.[10]

Comparison with Other Analytical Techniques

While FTIR is an excellent tool for initial identification, a comprehensive verification of chemical identity, especially in a regulatory environment, often involves orthogonal techniques.

FTIR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
FeatureFTIR SpectroscopyNMR Spectroscopy
Principle Measures the absorption of infrared radiation, exciting molecular vibrations.[11]Measures the interaction of atomic nuclei with a magnetic field, providing information about the chemical environment of atoms.[12]
Information Provided Identifies functional groups and provides a molecular "fingerprint".[11]Provides detailed information on molecular structure, connectivity of atoms, and stereochemistry.[12]
Sample Type Versatile; analyzes solids, liquids, and gases with minimal preparation.[12]Primarily used for liquid samples; solid-state NMR is more specialized.
Strengths Rapid, non-destructive, cost-effective, and easy to use.Provides unambiguous structural elucidation.
Limitations Does not provide detailed connectivity information; may be difficult to distinguish between isomers with similar functional groups.Slower, more expensive instrumentation, requires deuterated solvents, and is less sensitive than MS.
FTIR vs. Mass Spectrometry (MS)
FeatureFTIR SpectroscopyMass Spectrometry
Principle Measures molecular vibrations.Measures the mass-to-charge ratio of ionized molecules and their fragments.[13]
Information Provided Functional group identification.Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural elucidation.[14]
Sample Type Solids, liquids, and gases.Typically requires the sample to be volatile or soluble; often coupled with a separation technique like GC or LC.[14]
Strengths Rapid, non-destructive screening.High sensitivity (trace analysis), and provides definitive molecular weight information.[13]
Limitations Lower sensitivity compared to MS; not ideal for mixture analysis without a separation step.Destructive technique; may not distinguish between isomers without fragmentation analysis.

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_verification Chemical Identity Verification A FTIR Spectroscopy B NMR Spectroscopy A->B Complementary Information C Mass Spectrometry A->C Orthogonal Confirmation D Elemental Analysis A->D Fundamental Composition B->C Structural & Mass Confirmation B->D Fundamental Composition C->D Fundamental Composition

Caption: Interrelation of analytical techniques for comprehensive chemical identity verification.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the rapid and reliable verification of the chemical identity of (1-Amino-ethyl)-phosphinic acid. Its ability to provide a unique molecular fingerprint based on the vibrations of its primary amine and phosphinic acid functional groups makes it an ideal first-line analytical technique. The self-validating protocol outlined in this guide ensures the trustworthiness and reproducibility of the obtained results. For unequivocal structural elucidation and in-depth analysis, especially in regulated environments, the synergistic use of FTIR with orthogonal techniques such as NMR and Mass Spectrometry is highly recommended. This multi-faceted approach provides a robust and comprehensive confirmation of the chemical identity, ensuring the quality and integrity of your research and development endeavors.

References

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?[Link]

  • Difference between FTIR Analysis and GC-MS Analysis. (2025, August 12). Chromatography Today. [Link]

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  • NPTEL IIT Bombay. (2024, February 29). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups [Video]. YouTube. [Link]

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  • Persee. (2025, October 23). How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. [Link]

  • ResearchGate. (2024, June). (a) Fourier transform Infrared spectroscopy (FT-IR) analysis of PO-graphene. [Link]

  • International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. [Link]

  • Quora. (2024, January 1). Can you explain the difference between a mass spectrometer and a Fourier transform infrared (FTIR)?[Link])

  • Lee, G., Shim, H., Cho, J., & Choi, S.-I. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. [Link]

  • PubChem. (n.d.). 1-Aminoethylphosphonic acid, (R)-. [Link]

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Validation

A Senior Application Scientist's Guide to the Efficient Synthesis of (1-Amino-ethyl)-phosphinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, phosphinic acid analogs of amino acids represent a critical class of molecules. Their structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, phosphinic acid analogs of amino acids represent a critical class of molecules. Their structural mimicry of the transition state of peptide bond hydrolysis makes them potent enzyme inhibitors, with applications ranging from antibacterial agents to therapeutics for metabolic disorders. Among these, (1-Amino-ethyl)-phosphinic acid serves as a fundamental building block for more complex and pharmacologically active compounds.

The efficiency of the synthetic route to this key intermediate is paramount, directly impacting the cost, scalability, and environmental footprint of the overall drug development process. This guide provides a comparative analysis of the primary synthetic strategies for (1-Amino-ethyl)-phosphinic acid, offering an in-depth look at the underlying chemical principles, experimental protocols, and a data-driven benchmark of their efficiencies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of α-aminophosphinic acids, including (1-Amino-ethyl)-phosphinic acid, is dominated by a few key bond-forming strategies. The most prominent among these are the phospha-Mannich (Kabachnik-Fields) reaction and the hydrophosphinylation of imines (a variation of the Pudovik reaction). Additionally, methods involving the reduction of oximes offer an alternative pathway. This guide will dissect and benchmark these primary routes.

Route 1: The Phospha-Mannich (Kabachnik-Fields) Three-Component Reaction

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl species.[1][2] For the synthesis of (1-Amino-ethyl)-phosphinic acid, this translates to the reaction of ammonia, acetaldehyde, and hypophosphorous acid (H₃PO₂).

Mechanistic Insight

The reaction is believed to proceed through one of two primary pathways.[3][4] The more commonly accepted "imine pathway" involves the initial formation of an imine from the reaction of ammonia and acetaldehyde. This is followed by the nucleophilic addition of hypophosphorous acid to the imine, yielding the final product. The alternative "α-hydroxyphosphonate pathway" posits the initial reaction between acetaldehyde and hypophosphorous acid to form an α-hydroxyphosphinate, which is subsequently displaced by ammonia. The prevailing mechanism is often influenced by the specific reaction conditions and the nature of the reactants.[3]

Experimental Protocol: Phospha-Mannich Synthesis

A representative procedure for the synthesis of aminoalkyl-H-phosphinic acids via a phospha-Mannich type reaction is described below.[5]

Materials:

  • Secondary Amine (e.g., dibenzylamine as a precursor to a protected amine)

  • Aldehyde (e.g., acetaldehyde)

  • Hypophosphorous acid (H₃PO₂)

  • Acetic Acid (wet)

Procedure:

  • To a solution of the secondary amine in wet acetic acid, add the aldehyde dropwise at room temperature with stirring.

  • Following the addition of the aldehyde, add hypophosphorous acid to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature, monitoring the progress by ³¹P NMR spectroscopy.

  • Upon completion, the product can be isolated. For amines with protecting groups like benzyl groups, a subsequent deprotection step (e.g., hydrogenolysis) would be required to yield the final primary aminophosphinic acid.

Causality of Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as a mildly acidic medium that can facilitate both imine formation and the tautomerization of hypophosphorous acid to its more reactive P(III) form.[5] The presence of a small amount of water can also aid in stabilizing this reactive intermediate.

  • Staged Addition: While a one-pot reaction, the sequential addition of reagents can help control the reaction and minimize side products.

  • Use of a Protected Amine: For primary amines, the reaction can sometimes lead to the formation of bis-phosphinic acid derivatives.[5] Using a secondary amine that can be later deprotected to a primary amine offers better control over the desired mono-substitution.

Benchmarking Data for Phospha-Mannich Route
ParameterValue/ObservationCitation
Yield Can be nearly quantitative for secondary amines. Yields for primary amines are often more variable.[5]
Reaction Time Typically several hours to a day.[5]
Reagents Readily available and inexpensive (ammonia, acetaldehyde, hypophosphorous acid).
Conditions Mild (room temperature), though some variations may require heating.[5]
Scalability Generally good due to the one-pot nature and availability of starting materials.
Stereocontrol Achiral, resulting in a racemic mixture.
Key Advantage Operational simplicity and high atom economy in a one-pot reaction.
Key Disadvantage For primary amines, potential for side reactions and lack of stereocontrol.[5]

Route 2: Hydrophosphinylation of Pre-formed Imines (Pudovik-type Reaction)

This two-step approach involves the initial formation of an imine from acetaldehyde and a suitable amine source, followed by the addition of a phosphinic acid precursor across the C=N double bond.[6][7] This method offers greater control compared to the one-pot Kabachnik-Fields reaction.

Mechanistic Insight

The core of this route is the nucleophilic addition of the P-H bond of a phosphinic acid derivative to the electrophilic carbon of the imine. This reaction can be catalyzed by either bases or Lewis acids. Base catalysis proceeds by deprotonation of the phosphinic acid, increasing its nucleophilicity. Lewis acid catalysis involves activation of the imine by coordination of the Lewis acid to the nitrogen atom, making the imine carbon more electrophilic.[6]

Experimental Protocol: Aza-Pudovik Reaction

The following protocol is a general representation of the aza-Pudovik reaction for the synthesis of α-aminophosphinates, which are esters of the target phosphinic acid.[7][8]

Step 1: Imine Formation

  • React acetaldehyde with a primary amine (e.g., benzylamine for subsequent deprotection) in a suitable solvent like ethanol.

  • The imine is often used in the next step without further purification.[6]

Step 2: Hydrophosphinylation

  • To the solution containing the imine, add an ester of a phosphinic acid (e.g., butyl phenyl-H-phosphinate).

  • The reaction can be carried out under thermal conditions or with the aid of a catalyst.

  • Monitor the reaction progress by TLC or NMR.

  • After completion, the product is isolated and purified, typically by column chromatography.

  • Subsequent hydrolysis and deprotection steps are necessary to obtain the final (1-Amino-ethyl)-phosphinic acid.

Causality of Experimental Choices:

  • Pre-formation of the Imine: This two-step approach allows for the optimization of both the imine formation and the subsequent addition reaction independently, potentially leading to higher overall yields and fewer side products compared to the one-pot method.[7]

  • Use of Phosphinate Esters: Esters of phosphinic acids are often more soluble and easier to handle than the free acids. The ester group also serves as a protecting group for the phosphinic acid moiety, which can be removed in a final step.[7]

Benchmarking Data for Pudovik-type Route
ParameterValue/ObservationCitation
Yield Generally good to excellent (65-92% for the addition step).[7][8]
Reaction Time The addition step can range from a few hours to a day.[7]
Reagents Requires synthesis of the phosphinate ester precursor.[7][8]
Conditions Can be performed under thermal or catalyzed (Lewis acid or base) conditions.[6]
Scalability Good, though the multi-step nature adds complexity.
Stereocontrol Can be made enantioselective by using chiral amines or chiral catalysts.[9][10][11][12]
Key Advantage Better control over the reaction and potential for stereoselectivity.[7]
Key Disadvantage A multi-step process that may require the synthesis of specific starting materials.

Route 3: Reduction of Aldoximes

An alternative, though less common, route involves the reaction of aldoximes with hypophosphorous acid.[13][14] This method provides a direct pathway to aminophosphinic acids.

Mechanistic Insight

The reaction of an aldoxime with hypophosphorous acid is thought to proceed via a reductive phosphinylation mechanism. The exact mechanism is not as well-elucidated as the Kabachnik-Fields or Pudovik reactions but likely involves the reduction of the oxime to an intermediate that is then trapped by the phosphorus reagent.

Benchmarking Data for Aldoxime Reduction Route
ParameterValue/ObservationCitation
Yield Moderate to good.[13][14]
Reaction Time Varies depending on the substrate and conditions.
Reagents Requires the preparation of the aldoxime from the corresponding aldehyde.
Conditions Typically involves heating.[13][14]
Scalability Potentially scalable, but less explored than the other routes.
Stereocontrol Achiral.
Key Advantage A direct, one-step conversion from an oxime.[13][14]
Key Disadvantage Less commonly used and potentially lower yielding than other methods.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Phospha-Mannich (Kabachnik-Fields) cluster_1 Route 2: Pudovik-type Reaction cluster_2 Route 3: Aldoxime Reduction Ammonia Ammonia KF_Reaction One-Pot Reaction Ammonia->KF_Reaction Acetaldehyde1 Acetaldehyde Acetaldehyde1->KF_Reaction Hypophosphorous_Acid Hypophosphorous Acid Hypophosphorous_Acid->KF_Reaction Product1 (1-Amino-ethyl)-phosphinic acid KF_Reaction->Product1 Amine Amine (e.g., Benzylamine) Imine_Formation Imine Formation Amine->Imine_Formation Acetaldehyde2 Acetaldehyde Acetaldehyde2->Imine_Formation Imine Imine Imine_Formation->Imine Pudovik_Reaction Hydrophosphinylation Imine->Pudovik_Reaction Phosphinate_Ester Phosphinate Ester Phosphinate_Ester->Pudovik_Reaction Protected_Product Protected Product Pudovik_Reaction->Protected_Product Deprotection Deprotection/Hydrolysis Protected_Product->Deprotection Product2 (1-Amino-ethyl)-phosphinic acid Deprotection->Product2 Acetaldehyde3 Acetaldehyde Oxime_Formation Oxime Formation Acetaldehyde3->Oxime_Formation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_Formation Aldoxime Acetaldehyde Oxime Oxime_Formation->Aldoxime Reduction Reductive Phosphinylation Aldoxime->Reduction Hypophosphorous_Acid2 Hypophosphorous Acid Hypophosphorous_Acid2->Reduction Product3 (1-Amino-ethyl)-phosphinic acid Reduction->Product3

Caption: Comparative workflow of the three main synthetic routes to (1-Amino-ethyl)-phosphinic acid.

Conclusion and Recommendations

The choice of the optimal synthetic route for (1-Amino-ethyl)-phosphinic acid is contingent on the specific requirements of the research or development program.

  • For rapid, large-scale, and cost-effective synthesis where stereochemistry is not a primary concern, the Phospha-Mannich (Kabachnik-Fields) reaction is a highly attractive option. Its one-pot nature and use of inexpensive starting materials are significant advantages.

  • When enantiopurity is critical, as is often the case in drug development, the Pudovik-type reaction is the superior choice. The ability to employ chiral auxiliaries or catalysts allows for the synthesis of stereochemically defined products, albeit at the cost of a multi-step procedure.

  • The Aldoxime Reduction route serves as a viable alternative, particularly when the corresponding oxime is readily available or easily synthesized.

Ultimately, a thorough evaluation of the trade-offs between yield, cost, scalability, and the need for stereocontrol will guide the selection of the most efficient synthetic strategy for a given application. This guide provides the foundational knowledge and comparative data to make an informed decision in the synthesis of this important phosphinic acid building block.

References

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  • A facile catalyst-free Pudovik reaction for the synthesis of α-amino phosphon
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  • Kuźnik, A., et al. (2023). One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. Molecules, 28(12), 4789.
  • Smith, A. B., III, Yager, K. M., & Taylor, C. M. (1995). Enantioselective Synthesis of Diverse α-Amino Phosphonate Diesters. Journal of the American Chemical Society, 117(44), 10879–10888.
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  • Bálint, E., et al. (2025). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent.
  • Khomutov, A. R., et al. (1997).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (1-Amino-ethyl)-phosphinic acid

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (1-Amino-ethyl)-phosphinic acid (CAS 74333-44-1). The following guidance is synthesized from safety data for structurally similar compounds, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (1-Amino-ethyl)-phosphinic acid (CAS 74333-44-1). The following guidance is synthesized from safety data for structurally similar compounds, including various amino-phosphonic and phosphinic acids. It is imperative to treat (1-Amino-ethyl)-phosphinic acid with the same, if not greater, precautions as these related hazardous substances.

Immediate Safety and Hazard Profile

(1-Amino-ethyl)-phosphinic acid and its analogues are classified as hazardous materials. Based on data from similar compounds, expect this substance to be a skin and eye irritant, potentially causing severe burns upon contact.[1] Inhalation of dust or aerosols may lead to respiratory irritation.[1][2] All handling of this compound must be performed with the assumption that it is corrosive and harmful if ingested or inhaled.

Core Hazard Summary Table

Hazard ClassificationAnticipated Risk CategoryPrimary Precautionary Measures
Skin Corrosion/IrritationCategory 1B to 2 (Causes severe skin burns and irritation)[1]Wear appropriate chemical-resistant gloves and protective clothing.[1]
Serious Eye Damage/IrritationCategory 1 to 2 (Causes serious eye damage)[1]Wear chemical safety goggles and a face shield.[1]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)[1][2]Handle only in a well-ventilated area, preferably a chemical fume hood.
Acute Oral ToxicityHarmful if swallowedDo not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling (1-Amino-ethyl)-phosphinic acid. The causality behind these recommendations is to create a complete barrier between you and the potentially corrosive material.

Eye and Face Protection
  • Mandatory: Wear tightly fitting chemical safety goggles that conform to EU Standard EN166 or NIOSH (US) standards.[1]

  • Recommended Enhancement: For splash hazards, such as when preparing solutions or in the event of a spill, a full-face shield must be worn in addition to safety goggles.

Skin Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling solid chemicals. Always inspect gloves for any signs of degradation or perforation before use.[1] Follow the glove manufacturer's guidelines for breakthrough time and permeation.

  • Protective Clothing: A flame-retardant lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or a full chemical suit. Ensure clothing fully covers all exposed skin.

Respiratory Protection
  • Standard Operations: All handling of (1-Amino-ethyl)-phosphinic acid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[1]

  • Emergency Situations: If a significant spill occurs outside of a fume hood or if exposure limits are exceeded, a full-face respirator with a particulate filter conforming to EN 143 or a NIOSH-approved N95 dust mask should be used.[1][2]

PPE Selection Summary Table

Protection TypeSpecificationStandard
Eye ProtectionChemical Safety GogglesEN 166 (EU) or NIOSH (US)[1]
Face ProtectionFull-Face ShieldAs needed for splash protection
Hand ProtectionChemical-Resistant Gloves (e.g., Nitrile)EN 374 (EU)[3]
Body ProtectionLab Coat, Chemical ApronAs per risk assessment
Respiratory ProtectionChemical Fume Hood / RespiratorEN 149 or NIOSH approved[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and accidents. The following protocol is designed to be a self-validating system for the safe handling of (1-Amino-ethyl)-phosphinic acid.

Workflow for Handling (1-Amino-ethyl)-phosphinic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designate Work Area Designate Work Area Assemble PPE Assemble PPE Designate Work Area->Assemble PPE 1. Isolate Verify Fume Hood Operation Verify Fume Hood Operation Assemble PPE->Verify Fume Hood Operation 2. Don PPE Weigh Compound Weigh Compound Verify Fume Hood Operation->Weigh Compound 3. Final Check Transfer to Vessel Transfer to Vessel Weigh Compound->Transfer to Vessel 4. Use Spatula Prepare Solution Prepare Solution Transfer to Vessel->Prepare Solution 5. Add Solvent Slowly Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces 6. Complete Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste 7. Clean Thoroughly Store Waste Securely Store Waste Securely Segregate Waste->Store Waste Securely 8. Label Clearly

Caption: A logical workflow for the safe handling of (1-Amino-ethyl)-phosphinic acid.

Detailed Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Carefully weigh the required amount of (1-Amino-ethyl)-phosphinic acid on a tared weigh boat inside the fume hood.

    • Use a clean spatula to transfer the solid compound into a suitable reaction vessel.

    • If preparing a solution, slowly add the solvent to the solid to avoid splashing.

  • Cleanup:

    • Once the handling is complete, decontaminate all surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including gloves and weigh boats, in a designated hazardous waste container.

Emergency Response and Disposal Plan

In the event of an emergency, a clear and immediate plan of action is vital.

Emergency Response Decision Tree

Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Spill Spill Exposure Event->Spill Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Rinse Eyes (15 min) Rinse Eyes (15 min) Eye Contact->Rinse Eyes (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth, Do NOT Induce Vomiting Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse Mouth, Do NOT Induce Vomiting Evacuate Area Evacuate Area Spill->Evacuate Area Rinse with Water (15 min) Rinse with Water (15 min) Remove Contaminated Clothing->Rinse with Water (15 min) Seek Medical Attention Seek Medical Attention Rinse with Water (15 min)->Seek Medical Attention Rinse Eyes (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth, Do NOT Induce Vomiting->Seek Medical Attention Contain Spill Contain Spill Evacuate Area->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Dispose as Hazardous Waste Dispose as Hazardous Waste Absorb with Inert Material->Dispose as Hazardous Waste

Caption: A decision tree for immediate actions in case of an emergency.

First-Aid Measures:
  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan
  • Spill Containment: In case of a spill, evacuate the area and ensure adequate ventilation.[5] Wearing full PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[5]

  • Disposal: All waste containing (1-Amino-ethyl)-phosphinic acid must be treated as hazardous waste.

    • Collect waste in a clearly labeled, sealed, and corrosion-resistant container.[5]

    • Store the waste container in a designated, secure, and well-ventilated area.

    • Dispose of the waste through a licensed professional hazardous waste disposal company in accordance with all local, state, and federal regulations.[4][1][5]

References

  • Aminoethylphosphinic acid (CAS 74333-44-1): Odor profile, Properties, & IFRA compliance. (n.d.). The Good Scents Company. [Link]

  • aminoethylphosphinic acid phosphinic acid, (1-aminoethyl)-. (n.d.). The Good Scents Company. [Link]

  • AMINOETHYLPHOSPHINIC ACID. (n.d.). gsrs. [Link]

  • Amino trimethylene phosphonic acid (ATMP). (n.d.). Multichem. [Link]

  • CoverMe™ Apron. (n.d.). RONCO Safety. [Link]

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